1-O-Hexadecyl-2-O-methylglycerol
Description
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Properties
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111188-59-1 | |
| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 1-O-Hexadecyl-2-O-methylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway for 1-O-Hexadecyl-2-O-methylglycerol, a synthetic diacylglycerol analog. The synthesis is a multi-step process commencing from the protection of glycerol, followed by alkylation and selective methylation. This document outlines the detailed experimental protocols for each key stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.
Overview of the Synthetic Strategy
The synthesis of this compound is not a trivial single-step reaction but rather a strategic sequence of chemical transformations designed to ensure the correct placement of the hexadecyl ether and methyl ether moieties on the glycerol backbone. The most common and effective pathway involves three primary stages:
-
Protection of Glycerol: The starting material, glycerol, has three hydroxyl groups of similar reactivity. To achieve selective functionalization, two of the hydroxyl groups are temporarily protected. A common strategy is the reaction of glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commercially known as solketal. This protects the sn-2 and sn-3 hydroxyl groups, leaving the primary hydroxyl group at the sn-1 position available for the subsequent reaction.
-
Alkylation of the Protected Glycerol: The free primary hydroxyl group of solketal is then alkylated with a hexadecyl group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromohexadecane.
-
Deprotection and Selective Methylation: The isopropylidene protecting group is removed under acidic conditions to yield 1-O-Hexadecyl-sn-glycerol (also known as chimyl alcohol). The final and most critical step is the selective methylation of the secondary hydroxyl group at the sn-2 position. This is often accomplished using a methylating agent in the presence of a suitable catalyst or base that favors the reaction at the more reactive secondary alcohol over the primary alcohol.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 1-O-alkyl-glycerols and their subsequent methylation.
Protocol 1: Synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)
This protocol describes the protection of (S)-glycerol.
-
Materials: (S)-Glycerol, anhydrous acetone, p-toluenesulfonic acid (catalyst).
-
Procedure:
-
To a solution of (S)-glycerol in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining glycerol and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude solketal.
-
Purify the product by distillation under reduced pressure.
-
Protocol 2: Synthesis of (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol
This protocol details the alkylation of solketal.
-
Materials: (S)-Solketal, sodium hydride (NaH), 1-bromohexadecane, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve (S)-solketal in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the alkoxide.
-
Add 1-bromohexadecane dropwise to the reaction mixture.
-
Heat the reaction mixture and stir overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Synthesis of 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol)
This protocol describes the deprotection of the alkylated solketal.
-
Materials: (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol, hydrochloric acid (HCl), ethanol.
-
Procedure:
-
Dissolve the purified (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol in ethanol.
-
Add a solution of hydrochloric acid (e.g., 2N HCl) to the mixture.
-
Stir the reaction at reflux for several hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to yield 1-O-Hexadecyl-sn-glycerol.
-
Protocol 4: Synthesis of 1-O-Hexadecyl-2-O-methyl-sn-glycerol
This is the final methylation step, based on the procedure described by Baumann and Mangold (1964).[1][2]
-
Materials: 1-O-Hexadecyl-sn-glycerol, methyl iodide, silver oxide, anhydrous DMF.
-
Procedure:
-
Dissolve 1-O-Hexadecyl-sn-glycerol in anhydrous DMF.
-
Add freshly prepared silver oxide to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. The progress of the methylation can be monitored by TLC.
-
After completion, filter the reaction mixture to remove the silver salts.
-
Dilute the filtrate with an organic solvent and wash thoroughly with water to remove DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the final product, 1-O-Hexadecyl-2-O-methyl-sn-glycerol, by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical yields and key physicochemical properties for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| (S)-Solketal | C₆H₁₂O₃ | 132.16 | >90 | Colorless liquid |
| (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol | C₂₂H₄₄O₃ | 356.59 | 70-85 | Waxy solid |
| 1-O-Hexadecyl-sn-glycerol | C₁₉H₄₀O₃ | 316.52 | >90 | White solid |
| 1-O-Hexadecyl-2-O-methyl-sn-glycerol | C₂₀H₄₂O₃ | 330.55 | 60-75 | White solid |
Mandatory Visualizations
Diagram 1: Chemical Synthesis Pathway of this compound
References
An In-depth Technical Guide to the Cellular Mechanism of Action of 1-O-Hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid analog of diacylglycerol (DAG) that has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the competitive inhibition of key enzymes in cellular signaling pathways, most notably Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). By disrupting the delicate balance of lipid second messengers, HMG triggers a cascade of downstream events, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, ultimately culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of HMG, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
This compound primarily exerts its cellular effects through the competitive inhibition of two key enzymes that utilize diacylglycerol (DAG) as a substrate: Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).
-
Inhibition of Protein Kinase C (PKC): As a structural analog of DAG, HMG competes with endogenous DAG for the C1 domain of PKC isoforms. This prevents the conformational changes required for PKC activation, thereby inhibiting the phosphorylation of its downstream targets. The inhibition of PKC disrupts numerous cellular processes, including cell proliferation, differentiation, and survival.
-
Inhibition of Diacylglycerol Kinase (DGK): HMG also acts as a competitive inhibitor of DGK, the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, HMG leads to an intracellular accumulation of DAG, which under normal circumstances would further activate PKC. However, due to HMG's simultaneous inhibition of PKC, this accumulation of DAG does not lead to a pro-proliferative signal. Instead, the inhibition of DGK disrupts the balance between DAG and PA, two critical lipid second messengers, impacting downstream signaling.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cellular contexts.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WEHI-3B | Leukemia | ~15 | [1] |
Table 2: Inhibition of Diacylglycerol Kinase (DGK) by this compound
| Enzyme Source | IC50 (µM) | Reference |
| WEHI-3B cell lysate | ~15 | [1] |
Impact on Key Signaling Pathways
The inhibitory actions of HMG on PKC and DGK have significant downstream consequences on major signaling pathways that regulate cell fate.
Mitogen-Activated Protein Kinase (MAPK) Pathway
HMG has been shown to inhibit the MAPK/ERK pathway. This is likely an indirect consequence of its action on upstream regulators. Specifically, the inhibition of PKC can prevent the activation of Raf-1, a key MAP kinase kinase kinase (MAP3K). By interfering with the association of Raf-1 with the cell membrane, HMG prevents its activation and the subsequent phosphorylation cascade involving MEK and ERK. The downregulation of the MAPK pathway contributes to the anti-proliferative effects of HMG.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Evidence suggests that HMG can modulate this pathway, although the precise mechanisms are still under investigation. Inhibition of PKC isoforms by other molecules has been shown to affect Akt phosphorylation. It is plausible that by inhibiting PKC, HMG may indirectly lead to a decrease in Akt activation, thereby promoting apoptosis.
Induction of Apoptosis
A key outcome of HMG treatment in cancer cells is the induction of apoptosis. This programmed cell death is triggered by the disruption of the pro-survival signaling pathways mentioned above. The inhibition of the MAPK and PI3K/Akt pathways leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. While the precise caspase activation profile induced by HMG is not fully elucidated, it is expected to involve both initiator and effector caspases.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex cellular processes affected by HMG, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Culture and HMG Treatment
-
Cell Lines: Human cancer cell lines (e.g., WEHI-3B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
HMG Preparation: A stock solution of HMG is prepared in an appropriate solvent (e.g., ethanol or DMSO).
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of HMG or vehicle control. The treatment duration can vary depending on the specific assay (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
After the desired treatment period with HMG, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Following HMG treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
After HMG treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., PKC, DGK, phospho-Raf, phospho-Akt, phospho-ERK, cleaved caspases, and a loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
-
Cell lysates containing DGK are prepared.
-
The assay is performed in a reaction buffer containing [γ-³²P]ATP, DAG substrate, and varying concentrations of HMG.
-
The reaction is incubated at 30°C for a specified time.
-
The reaction is stopped, and the lipids are extracted.
-
The formation of [³²P]phosphatidic acid is quantified by thin-layer chromatography and autoradiography or by using a non-radioactive kinase assay kit that measures the product of a coupled enzymatic reaction.[3]
Conclusion
This compound represents a promising class of anti-cancer compounds with a well-defined mechanism of action centered on the inhibition of PKC and DGK. This disruption of fundamental signaling pathways leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The detailed understanding of its molecular targets and downstream effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of HMG and related ether lipids as novel therapeutic agents. The provided protocols and diagrams serve as valuable resources for researchers investigating the cellular and molecular impacts of this potent compound.
References
- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Physicochemical Properties and Biological Activity of 1-O-Hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid, has garnered significant interest in biomedical research due to its unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of its core characteristics, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
The distinct molecular structure of this compound, featuring a long alkyl chain and a methoxy group on the glycerol backbone, dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₃ | [1][2] |
| Molecular Weight | 330.55 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 35-36 °C | [4] |
| Boiling Point (Predicted) | 430.6 ± 25.0 °C | [4] |
| Density (Predicted) | 0.895 ± 0.06 g/cm³ | [4] |
| logP (Computed) | 7.1 | [1][2] |
| Solubility | Soluble in ethanol (>25 mg/ml), DMSO (>10 mg/ml), and DMF (>8.3 mg/ml). Sparingly soluble in PBS (pH 7.2) (<50 µg/ml). | [5] |
| Storage Temperature | -20°C | [5][6] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experimental procedures.
Determination of Melting Point (Capillary Method)
The melting point of a lipid can be determined using the capillary method, which is suitable for crystalline solids.
Materials:
-
This compound sample
-
Capillary tubes (thin-walled)
-
Melting point apparatus or Thiele tube
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube by tapping the sealed end on a hard surface, aiming for a sample height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, DMSO, PBS)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand to let undissolved solid settle.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Biological Activity and Signaling Pathways
This compound exhibits notable biological activity, primarily through its interaction with lipid signaling pathways. It is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in regulating the levels of the second messenger diacylglycerol (DAG).
Inhibition of Diacylglycerol Kinase Signaling Pathway
Diacylglycerol (DAG) is a key signaling molecule that activates a variety of downstream effectors, most notably protein kinase C (PKC). Diacylglycerol kinase (DGK) terminates DAG signaling by phosphorylating it to phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, thereby prolonging and enhancing DAG-mediated signaling events. This can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis.[7]
Inhibition of the Diacylglycerol Kinase (DGK) signaling pathway.
Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay
The activity of DGK can be measured by quantifying the conversion of DAG to radiolabeled phosphatidic acid.
Materials:
-
Cell lysate or purified DGK enzyme
-
This compound (as inhibitor)
-
Diacylglycerol (substrate)
-
[γ-³²P]ATP (radiolabeled phosphate donor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, diacylglycerol substrate, and the cell lysate or purified DGK.
-
For inhibition studies, pre-incubate the reaction mixture with varying concentrations of this compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform:methanol:HCl).
-
Extract the lipids by vortexing and centrifuging to separate the organic and aqueous phases.
-
Spot the organic phase containing the lipids onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate phosphatidic acid from other lipids.
-
Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Calculate the DGK activity based on the amount of ³²P incorporated into phosphatidic acid.
Application in Drug Delivery Systems
The amphiphilic nature of this compound makes it a suitable component for the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Experimental Workflow: Formulation and Characterization of Lipid Nanoparticles
The following workflow outlines the general steps for preparing and characterizing LNPs incorporating this compound.
Workflow for the formulation and characterization of lipid nanoparticles.
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties and significant biological activity. Its ability to inhibit diacylglycerol kinase highlights its potential as a modulator of cellular signaling pathways. Furthermore, its lipid nature makes it a valuable component in the design of advanced drug delivery systems. This technical guide provides a foundational understanding of this compound, offering both theoretical knowledge and practical experimental protocols to aid researchers in their scientific endeavors.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of 1-O-Hexadecyl-2-O-methylglycerol on Protein Kinase C Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid analog of diacylglycerol (DAG), has emerged as a significant inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth analysis of the interaction between this compound and PKC, offering a comprehensive resource for researchers in cell signaling and drug development. This document details the quantitative aspects of this inhibition, outlines key experimental protocols for its investigation, and visualizes the associated signaling pathways.
Introduction to Protein Kinase C and Diacylglycerol Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and inflammatory responses. The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). DAG is produced at the plasma membrane through the hydrolysis of phospholipids by phospholipase C (PLC) in response to various extracellular stimuli. Upon its generation, DAG recruits PKC from the cytosol to the membrane, where it facilitates a conformational change in the enzyme, leading to its activation.
This compound (also known as AMG-C16) is a structural analog of DAG, featuring a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position. This modification allows it to interact with the DAG-binding C1 domain of PKC, yet it fails to effectively activate the enzyme, positioning it as a competitive inhibitor of DAG-mediated PKC activation.
Quantitative Analysis of PKC Inhibition
The inhibitory potency of this compound against Protein Kinase C has been quantified in various studies. The following tables summarize the key quantitative data regarding this interaction.
| Inhibitor | Target Enzyme | Cell Type/System | IC50 Value | Reference |
| This compound | Protein Kinase C | Purified | ~80 µM | [1] |
| Experimental Condition | Inhibitor Concentration | Effect on PKC-mediated Response (Respiratory Burst in Neutrophils) | Reference |
| Phorbol 12-myristate 13-acetate (PMA) induced | Dose-dependent | Inhibition of the respiratory burst | [1] |
| Diacylglycerol-induced | Dose-dependent | Inhibition of PKC activation | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the diacylglycerol/phorbol ester binding site within the C1 domain of conventional and novel PKC isoforms. By occupying this site, it prevents the binding of endogenous DAG, thereby inhibiting the translocation and subsequent activation of PKC. This inhibitory action has been notably demonstrated in human neutrophils, where it blocks the respiratory burst, a PKC-dependent process.
Signaling Pathway of PKC Activation and Inhibition
Caption: PKC activation by DAG and its inhibition by this compound.
Experimental Protocols
Protein Kinase C Activity Assay (In Vitro)
This protocol is adapted from methodologies used to assess the activity of PKC in the presence of lipid modulators.
Materials:
-
Purified Protein Kinase C
-
This compound
-
Diacylglycerol (e.g., 1,2-dioctanoyl-sn-glycerol)
-
Phosphatidylserine
-
Histone H1 (or other suitable PKC substrate)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT
-
Stop Solution: 75 mM H₃PO₄
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine and diacylglycerol (or this compound for inhibition assays) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by sonication to create small unilamellar vesicles.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and Histone H1 substrate.
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.
-
Immediately immerse the disc in the stop solution.
-
-
Washing:
-
Wash the phosphocellulose discs three times with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol and allow the discs to dry.
-
-
Quantification:
-
Place the dry discs in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition by comparing the radioactivity in the presence of this compound to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neutrophil Respiratory Burst Assay
This assay measures the production of superoxide anions, a key component of the respiratory burst, and its inhibition by this compound.
Materials:
-
Human neutrophils isolated from fresh blood
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS.
-
-
Assay Setup:
-
In a 96-well plate, add the neutrophil suspension.
-
Add the desired concentrations of this compound or vehicle control and pre-incubate for 10 minutes at 37°C.
-
To each well, add cytochrome c. For control wells to measure background, also add SOD.
-
-
Stimulation:
-
Initiate the respiratory burst by adding a stimulating agent (PMA or fMLP) to the wells.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the linear portion of the absorbance curve.
-
The SOD-inhibitable portion of the cytochrome c reduction represents the superoxide production.
-
Determine the percentage of inhibition of the respiratory burst by comparing the rates in the presence and absence of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro PKC and cellular respiratory burst assays.
Conclusion
This compound serves as a valuable tool for investigating the roles of Protein Kinase C in various cellular processes. Its mechanism as a competitive inhibitor of diacylglycerol binding allows for the specific interrogation of DAG-dependent PKC signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of PKC in health and disease, and for the potential development of novel therapeutic agents targeting this critical signaling node.
References
A Technical Guide to the Structural Analogs of 1-O-Hexadecyl-2-O-methylglycerol: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analogs of 1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid with notable anticancer properties. This document details the synthesis of these compounds, presents their biological activities in a structured format, and elucidates their mechanisms of action through key signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.
Introduction to this compound and its Analogs
1-O-Hexadecyl-2-O-methyl-sn-glycerol (16:0-Me-G) is a synthetic analog of naturally occurring ether lipids.[1] These compounds are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which imparts greater metabolic stability compared to their ester-linked counterparts. The structural features of 16:0-Me-G, including the long alkyl chain at the sn-1 position and the methyl group at the sn-2 position, are critical determinants of its biological activity.
Structural analogs of 16:0-Me-G have been synthesized and investigated to explore structure-activity relationships (SAR) and to optimize their therapeutic potential. Modifications typically involve variations in the length of the alkyl chain at the sn-1 position, substitution of the methyl group at the sn-2 position with other functionalities, and the introduction of different polar head groups at the sn-3 position. These modifications can significantly influence the compounds' cytotoxicity, selectivity for cancer cells, and their mechanisms of action.
Quantitative Biological Activity of this compound Analogs
The antiproliferative and cytotoxic activities of this compound and its analogs have been evaluated against a variety of cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 17 | [2][3] |
| A549 (Lung) | 9 | [2][3] | |
| A427 (Lung) | 25 | [2][3] | |
| T84 (Colon) | >30 | [2][3] | |
| OVCAR-3 (Ovarian) | 12 | [3] | |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 12.2 | [2][3] |
| A549 (Lung) | 9.5 | [2][3] | |
| A427 (Lung) | 10.5 | [2][3] | |
| T84 (Colon) | 6.5 | [2][3] | |
| OVCAR-3 (Ovarian) | 4 | [3] | |
| 1-O-Hexadecyl-2-O-methyl-3-S-(α-D-thioglucopyranosyl)-sn-glycerol | Various | Inhibitory | [4][5] |
| 1-O-Hexadecyl-2-O-methyl-3-S-(β-D-thioglucopyranosyl)-sn-glycerol | Various | No effect in leukemic cells, inhibitory in epithelial cancer cells | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the evaluation of their biological activity.
Synthesis of Glycosylated Analogs of 1-O-Hexadecyl-2-O-methyl-sn-glycerol
The following protocol describes the synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol and its subsequent deacetylation to the corresponding amino-glycan analog.[2][3]
Materials:
-
1-O-Hexadecyl-2-O-methyl-sn-glycerol
-
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride
-
Hexane
-
Ethyl acetate
-
Methanolic Potassium Hydroxide (0.25 N)
-
Saturated aqueous Ammonium Chloride solution
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
-
Ethanolic Potassium Hydroxide (2 N)
Procedure:
-
Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-sn-glycerol:
-
React 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol.
-
Purify the resulting product by flash chromatography using a hexane/ethyl acetate (1:1) elution system.
-
-
Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol:
-
Dissolve the acetylated product from the previous step in 0.25 N methanolic potassium hydroxide.
-
Stir the mixture for 2 hours at room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with chloroform.
-
Dry the chloroform layer over magnesium sulfate and concentrate under reduced pressure.
-
-
Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol:
-
Dissolve the N-acetylated compound in 2 N ethanolic potassium hydroxide.
-
Heat the mixture for 4 hours at 120 °C.
-
Cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with chloroform.
-
Dry the chloroform layer over magnesium sulfate and concentrate under reduced pressure.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Cancer cell lines
-
96-well microplates
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Structural analogs of this compound exert their anticancer effects by modulating key cellular signaling pathways, primarily the PI3K/Akt and Protein Kinase C (PKC) pathways. These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[10][11][12][13][14] Ether lipids and their analogs can interfere with this pathway at multiple levels. One proposed mechanism involves the disruption of the plasma membrane, which can affect the localization and activation of key signaling proteins, including Akt. By altering the lipid composition of the membrane, these compounds may prevent the recruitment of Akt to the membrane, a critical step for its activation by upstream kinases like PDK1. This leads to a decrease in the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell proliferation.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Modulation of the Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.[15][16][17][18] The activity of conventional and novel PKC isoforms is regulated by diacylglycerol (DAG). Ether lipids, particularly their diacylglycerol-like derivatives, can act as antagonists of DAG, competing for the C1 domain of PKC.[15] This competition can inhibit the translocation and activation of PKC, leading to the downregulation of its downstream signaling pathways and ultimately contributing to the antiproliferative effects of these compounds.[1][19]
Caption: Modulation of the Protein Kinase C (PKC) signaling pathway by this compound analogs.
Conclusion
The structural analogs of this compound represent a promising class of anticancer agents. Their unique mode of action, which involves the modulation of key signaling pathways such as the PI3K/Akt and PKC pathways, offers potential advantages over conventional chemotherapeutic agents that primarily target DNA. The ability to systematically modify their structure provides a powerful tool for optimizing their efficacy and selectivity. Further research into the synthesis of novel analogs and a deeper understanding of their interactions with cellular targets will be crucial for the development of these compounds into effective and safe cancer therapies. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The alpha-anomers and Beta-anomers of 1-o-hexadecyl-2-o-methyl-3-s-thioglucosyl-sn-glycerol inhibit the proliferation of epithelial cancer cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha-anomers and Beta-anomers of 1-o-hexadecyl-2-o-methyl-3-s-thioglucosyl-sn-glycerol inhibit the proliferation of epithelial cancer cell-lines. | Semantic Scholar [semanticscholar.org]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Effects of inhibiting PI3K-Akt-mTOR pathway on lipid metabolism homeostasis in goose primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase C and lipid signaling for sustained cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Scientific Interest in Alkylglycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylglycerols (AKGs), a class of ether lipids, have a rich and fascinating history, from their initial discovery in shark liver oil to their current status as molecules of significant interest in immunology, oncology, and cell signaling. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to alkylglycerols, tailored for a scientific audience. We will delve into the seminal experiments that first identified and characterized these compounds, summarize the quantitative data regarding their natural occurrence, and detail the signaling pathways through which they exert their biological effects.
A Historical Journey: From Folk Remedy to Scientific Scrutiny
The story of alkylglycerols is intertwined with the traditional use of shark liver oil in Scandinavian folk medicine, where it was utilized for wound healing and treating respiratory ailments[1]. The scientific investigation into the active components of shark liver oil began in the early 20th century.
A pivotal moment in the history of alkylglycerols occurred in 1922 , when Japanese researchers Tsujimoto and Toyama first identified these compounds in shark liver oil[1]. However, it was the pioneering work of Swedish physician and researcher Dr. Astrid Brohult in the 1950s that brought alkylglycerols to the forefront of medical research. Dr. Brohult observed that administering bone marrow from calves to children with leukemia stimulated their white blood cell production[2]. This observation led to a dedicated search for the active hematopoietic factor within the bone marrow.
Through years of research, Dr. Brohult and her colleagues isolated and identified alkylglycerols as the potent, biologically active components responsible for this effect. Her seminal thesis, published in 1963 , detailed the use of alkylglycerols to mitigate the leukopenia (a reduction in white blood cells) induced by radiation therapy in patients with uterine cancer[2][3]. This groundbreaking work laid the foundation for decades of subsequent research into the immunomodulatory and anti-cancer properties of these unique lipids. The first chemical synthesis of an alkylglycerol was achieved by Nobel laureate Sir Robert Robinson in 1930 [1][2].
Quantitative Distribution of Alkylglycerols in Nature
Alkylglycerols are found in various natural sources, with particularly high concentrations in the liver oil of certain shark species. They are also present in hematopoietic organs such as the bone marrow and spleen, as well as in human and cow's milk, underscoring their physiological importance. The table below summarizes the quantitative distribution of major alkylglycerols in various biological sources. The nomenclature "C16:0" refers to a saturated 16-carbon alkyl chain (chimyl alcohol), "C18:0" to a saturated 18-carbon alkyl chain (batyl alcohol), and "C18:1" to a monounsaturated 18-carbon alkyl chain (selachyl alcohol).
| Source | C16:0 (Chimyl Alcohol) (%) | C18:0 (Batyl Alcohol) (%) | C18:1 (Selachyl Alcohol) (%) | Other Alkylglycerols (%) | Total Alkylglycerol Content | Reference |
| Greenland Shark Liver Oil | 9.1 | 2.8 | 68.1 | 20.0 (includes C14:0, C16:1, C18:1n-7, etc.) | Up to 50% of oil | [1] |
| Human Bone Marrow | - | - | - | - | High percentage in neutral lipids | [1] |
| Human Milk | - | - | - | - | ~10 times higher than cow's milk | [1] |
| Cow's Milk | - | - | - | - | - | [1] |
| Uterine Carcinoma | - | - | - | - | High percentage in neutral lipids | [1] |
Experimental Protocols: From Early Isolation to Modern Analysis
The methodologies for studying alkylglycerols have evolved significantly over time. Below are detailed protocols for key experiments, reflecting both the historical techniques that were foundational to their discovery and the modern methods used for their analysis.
Early Methods (circa 1950s-1960s)
1. Saponification and Extraction of Unsaponifiable Lipids from Shark Liver Oil
This protocol is based on the classical methods used for the separation of unsaponifiable matter, which contains alkylglycerols, from the saponifiable fatty acids in fish liver oils.
-
Objective: To isolate the unsaponifiable fraction containing alkylglycerols from shark liver oil.
-
Materials:
-
Shark liver oil
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 12% w/v)
-
Petroleum ether or diethyl ether
-
Ethanol-water solution (1:1 v/v)
-
Separatory funnel
-
Reflux condenser
-
Heating mantle or water bath
-
-
Procedure:
-
Weigh a sample of shark liver oil (e.g., 5 grams) into a round-bottom flask.
-
Add a sufficient volume of ethanolic KOH solution (e.g., 50 ml) to the flask.
-
Attach a reflux condenser and heat the mixture at 60°C for 1.5 hours with occasional swirling to ensure complete saponification of the triglycerides.
-
After cooling, transfer the mixture to a separatory funnel.
-
Add an equal volume of water to the separatory funnel.
-
Extract the unsaponifiable matter by adding a portion of petroleum ether (e.g., 50 ml), shaking vigorously, and allowing the layers to separate.
-
Collect the upper ether layer.
-
Repeat the extraction of the aqueous layer at least three more times with fresh portions of petroleum ether to ensure complete recovery of the unsaponifiable lipids.
-
Combine the ether extracts and wash them with an ethanol-water solution to remove any remaining soap.
-
Evaporate the solvent from the combined ether extracts under reduced pressure to obtain the unsaponifiable fraction containing the alkylglycerols.
-
2. Thin-Layer Chromatography (TLC) for the Separation of Lipids
Thin-layer chromatography was a cornerstone technique for the qualitative and semi-quantitative analysis of lipid classes in the mid-20th century.
-
Objective: To separate and identify different lipid classes, including alkylglycerols, from a lipid extract.
-
Materials:
-
Glass plates (20x20 cm)
-
Silica Gel G (with gypsum binder)
-
TLC spreader
-
Developing tank
-
Developing solvent: Petroleum ether: Diethyl ether: Acetic acid (e.g., 80:20:1 v/v/v)
-
Visualization reagent: Iodine vapor or 50% sulfuric acid spray
-
Oven
-
-
Procedure:
-
Plate Preparation: Prepare a slurry of Silica Gel G in water and use a TLC spreader to coat the glass plates with a uniform layer (e.g., 0.25 mm thickness). Allow the plates to air dry and then activate them by heating in an oven at 110-120°C for 30-60 minutes.
-
Sample Application: Dissolve the lipid extract (unsaponifiable fraction) in a small amount of a volatile solvent like chloroform. Using a capillary tube or micropipette, spot the sample onto the activated TLC plate, about 2 cm from the bottom edge.
-
Development: Place the spotted plate in a developing tank containing the developing solvent. The tank should be saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate. Place the plate in a sealed chamber containing iodine crystals. The lipids will appear as brown spots. Alternatively, spray the plate with 50% sulfuric acid and heat it in an oven at 110°C for 5-10 minutes to char the lipids, which will appear as dark spots.
-
Analysis: The position of the spots (Rf value) can be compared to known standards to identify the lipid classes.
-
3. Gas-Liquid Chromatography (GLC) of Glycerol Ethers
The advent of gas chromatography revolutionized fatty acid and lipid analysis, allowing for the quantitative determination of individual components.
-
Objective: To separate and quantify individual alkylglycerol species.
-
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Packed column (e.g., with a nonpolar stationary phase like SE-30 or a polar phase like diethylene glycol succinate)
-
Carrier gas (e.g., Nitrogen or Helium)
-
Derivatizing agent (e.g., a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Temperature-programmable oven
-
-
Procedure:
-
Derivatization: The hydroxyl groups of the alkylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation, where the sample is treated with a silylating reagent (e.g., BSTFA in pyridine) and heated to form trimethylsilyl (TMS) ethers.
-
Injection: Inject a small volume of the derivatized sample into the heated injection port of the gas chromatograph.
-
Separation: The components are separated on the column based on their boiling points and interaction with the stationary phase. A temperature program (e.g., starting at a lower temperature and gradually increasing) is often used to achieve good separation of a range of alkylglycerol species.
-
Detection and Quantification: The separated components are detected by the FID. The area under each peak is proportional to the amount of the corresponding alkylglycerol, and quantification can be achieved by comparison with internal standards.
-
Signaling Pathways of Alkylglycerols
Alkylglycerols exert their diverse biological effects by modulating key signaling pathways. Two of the most well-characterized pathways are the inhibition of Protein Kinase C (PKC) and the activation of macrophages.
Inhibition of Protein Kinase C (PKC)
Alkylglycerols have been shown to inhibit the activation of Protein Kinase C, a crucial enzyme in cell proliferation and signaling. This inhibition is thought to occur through a competitive mechanism with diacylglycerol (DAG), a natural activator of PKC.
Caption: Competitive inhibition of Protein Kinase C by alkylglycerols.
Macrophage Activation
Alkylglycerols are potent activators of macrophages, enhancing their phagocytic activity. This activation is a complex process involving interactions with other immune cells, such as B and T lymphocytes.
Caption: Alkylglycerol-mediated activation of macrophages.
Conclusion
The journey of alkylglycerols from a component of a traditional remedy to a subject of intense scientific investigation is a testament to the power of observation and rigorous scientific inquiry. The pioneering work of early researchers laid the groundwork for our current understanding of the diverse biological roles of these ether lipids. For researchers, scientists, and drug development professionals, the history and experimental foundations of alkylglycerol research provide a rich context for future investigations into their therapeutic potential. The detailed methodologies and an understanding of their signaling pathways are crucial for advancing the development of novel therapies based on these remarkable natural compounds.
References
Unlocking the Membrane: A Technical Guide to 1-O-Hexadecyl-2-O-methylglycerol in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecyl-2-O-methylglycerol (HMG), a synthetic ether lipid, has emerged as a critical tool in membrane biology research and a compound of interest for therapeutic development. Structurally analogous to the endogenous signaling lipid diacylglycerol (DAG), HMG acts as a potent antagonist at the DAG-binding C1 domain of Protein Kinase C (PKC), thereby inhibiting its activity. It also demonstrates inhibitory effects on other key enzymes in lipid signaling, such as diacylglycerol kinase (DGK). Its ability to modulate fundamental cellular processes—including signal transduction, cell proliferation, and membrane dynamics—has positioned it as a valuable pharmacological agent for investigating the intricate roles of lipid signaling in health and disease. This guide provides a comprehensive overview of HMG's biochemical properties, mechanism of action, and applications in research, complete with quantitative data, detailed experimental protocols, and visualizations of its role in cellular pathways.
Introduction: The Significance of Ether Lipids in Membrane Biology
The cell membrane is not merely a passive barrier but a dynamic scaffold orchestrating a multitude of signaling events. Lipid microdomains, such as lipid rafts, enriched in cholesterol and sphingolipids, serve as platforms for the assembly of signaling complexes. Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of these membranes and their metabolic derivatives are key players in cellular signaling.
This compound (also known as Hexadecyl Methyl Glycerol or 1-O-Palmityl-2-O-methyl-sn-glycerol) is a synthetic, cell-permeable ether lipid that mimics the structure of 1,2-sn-diacylglycerol (DAG). DAG is a critical second messenger that recruits and activates a host of proteins, most notably the Protein Kinase C (PKC) family of isozymes, which are central regulators of cell growth, differentiation, and apoptosis. By acting as a DAG antagonist, HMG provides researchers with a powerful tool to dissect PKC-dependent signaling pathways and explore the therapeutic potential of targeting these pathways in diseases like cancer.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of HMG is essential for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Systematic Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol | [1] |
| Common Synonyms | 1-O-Hexadecyl-2-O-methyl-sn-glycerol, Hexadecyl Methyl Glycerol, PMG, AMG-C16 | [2][3] |
| CAS Number | 96960-92-8 | [1] |
| Molecular Formula | C₂₀H₄₂O₃ | [1] |
| Molecular Weight | 330.55 g/mol | [1] |
| Appearance | Typically supplied as a solution in ethanol | [2] |
| Solubility | Soluble in ethanol, DMSO (>10 mg/ml), and DMF (>8.3 mg/ml) | [4] |
| Storage Conditions | Store at -20°C in a dry, airtight container | [2] |
Mechanism of Action: A Multi-faceted Lipid Modulator
HMG exerts its biological effects primarily by interfering with lipid-dependent signaling pathways at the plasma membrane. Its action is centered on its structural similarity to diacylglycerol.
Inhibition of Protein Kinase C (PKC)
The primary and most well-characterized mechanism of HMG is its inhibition of Protein Kinase C.[2] As a structural analog of DAG, HMG competes for binding to the C1 domain, a conserved zinc-finger motif within the regulatory region of conventional and novel PKC isozymes. The binding of DAG to the C1 domain induces a conformational change that relieves autoinhibition and activates the kinase. By occupying this binding site without inducing the necessary conformational change, HMG acts as a competitive inhibitor, preventing PKC activation.[2] This inhibition has been shown to block downstream phosphorylation events, such as the phosphorylation of the 47-kDa protein in neutrophils, a key substrate of PKC.[2]
Inhibition of Diacylglycerol Kinase (DGK)
In addition to its effects on PKC, HMG is a known inhibitor of cytosolic diacylglycerol kinase (DGK).[3] DGK is the enzyme responsible for phosphorylating DAG to produce phosphatidic acid (PA), another important signaling lipid. By inhibiting DGK, HMG can lead to an accumulation of cellular diacylglycerol levels, which can have complex, context-dependent effects on signaling.[5]
Potential Effects on Membrane Microdomains (Lipid Rafts)
While direct, extensive studies on HMG's effect on lipid rafts are limited, ether lipids are known to be integral to membrane structure. The introduction of synthetic lipids like HMG can alter the delicate balance of interactions between cholesterol, sphingolipids, and proteins within these microdomains. Such disruption can affect the integrity of lipid rafts, which serve as platforms for signaling receptors and downstream effectors, thereby influencing signal transduction.
The diagram below illustrates the primary inhibitory actions of HMG on key signaling nodes within the cell membrane.
References
- 1. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexadecyl Methyl Glycerol (1-O-hexadecyl-2-O-methyl-sn-Glycerol) [myskinrecipes.com]
- 3. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for 1-O-Hexadecyl-2-O-methylglycerol in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol is a synthetic alkylglycerol, a type of ether lipid, that serves as a valuable tool in lipidomics research. Its unique structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, makes it metabolically distinct from more common acylglycerols. This key difference allows researchers to probe the intricacies of ether lipid metabolism and its impact on cellular signaling and physiology.
These application notes provide a comprehensive overview of the use of this compound in lipidomics, including its effects on cellular pathways, quantitative data from relevant studies, and detailed experimental protocols for its application in cell culture and subsequent lipid analysis.
Principle of Application
The primary application of this compound in lipidomics is to act as a specific metabolic precursor and a modulator of key enzymatic pathways. When introduced to cells, its related compound, 1-O-Hexadecylglycerol, is phosphorylated by alkylglycerol kinase, thereby entering the ether lipid biosynthesis pathway.[1] This allows for the tracing of ether lipid metabolism and the investigation of the functional consequences of increased ether lipid levels.
Furthermore, 1-O-Hexadecyl-2-O-methyl-sn-glycerol has been identified as an inhibitor of diacylglycerol kinase (DGK), an enzyme crucial for regulating the levels of the second messenger diacylglycerol (DAG).[2] By inhibiting DGK, 1-O-Hexadecyl-2-O-methyl-sn-glycerol can modulate signaling cascades that are dependent on DAG levels.
Data Presentation
The following tables summarize quantitative data from studies utilizing 1-O-Hexadecyl-2-O-methyl-sn-glycerol and its closely related precursor, 1-O-Hexadecylglycerol.
Table 1: Inhibition of Cytosolic Diacylglycerol Kinase (DGK) Activity by 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) [2]
| Compound | IC50 (µM) |
| 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) | 15 |
| 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | 8.5 |
Table 2: Effect of 1-O-Hexadecylglycerol (HG) Treatment (20 µM for 24 hours) on the Lipid Composition of PC-3 Cells [3]
| Lipid Class | Change Relative to Control (%) |
| Ether Lipids | +100% (Doubled) |
| Ceramides (Cer) | Increased |
| Glucosylceramides (GlcCer) | Decreased |
| Lactosylceramides (LacCer) | Decreased |
Table 3: Effect of 1-O-Hexadecylglycerol (HG) Treatment (20 µM for 24 hours) on the Lipidome of HEp-2 Cells [4][5]
| Lipid Class | Change Relative to Control |
| Ether-linked Glycerophospholipids (16:0 alkyl chain) | Increased |
| Lysophosphatidylinositol (LPI) | +5000% (50-fold increase) |
| Glycosphingolipids (all classes analyzed) | Decreased |
| Ceramide (Cer) | Increased |
| Phosphatidylinositol (PI) | Increased |
Experimental Protocols
This section provides detailed protocols for the use of this compound and its precursors in cell-based lipidomics experiments.
Protocol 1: Cell Culture Treatment with 1-O-Hexadecylglycerol
This protocol describes the general procedure for treating cultured cells to investigate the impact on the cellular lipidome.[3][4][6]
Materials:
-
Cell line of interest (e.g., PC-3, HEp-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
1-O-Hexadecylglycerol (HG)
-
Ethanol (for stock solution preparation)
-
Control substance (e.g., dl-α-palmitin)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and grow overnight.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 1-O-Hexadecylglycerol in ethanol. Prepare a corresponding stock solution of the control substance (e.g., 20 mM dl-α-palmitin in ethanol).
-
Treatment:
-
For experiments investigating the effect of HG, replace the culture medium with fresh medium containing 20 µM 1-O-Hexadecylglycerol.
-
For control experiments, use medium containing 20 µM dl-α-palmitin or an equivalent volume of ethanol (vehicle control).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). For studies on exosome release, a subsequent incubation in serum-free medium with the respective treatments for 17-19 hours may be performed.[3]
-
Cell Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Remove the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol outlines a standard procedure for extracting total lipids from cell pellets.[1][4]
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. For a pellet from a 6-well plate, 2 mL of the solvent mixture is typically sufficient.
-
Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid solubilization.
-
Phase Separation: Add deionized water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v). Vortex briefly.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C until analysis.
Protocol 3: Quantitative Lipidomics Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract from Protocol 2
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, methanol, water)
-
LC-MS compatible vials with inserts
-
Internal standards mixture (e.g., containing deuterated or odd-chain lipid species for various classes)
-
LC-MS system (e.g., coupled to a high-resolution mass spectrometer)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC method (e.g., a mixture of methanol, isopropanol, and chloroform). Add a known amount of an appropriate internal standard mixture to each sample for quantification.
-
LC Separation: Inject the reconstituted sample onto a suitable LC column (e.g., a C18 or C30 reversed-phase column) for separation of the lipid species. Use a gradient elution program with mobile phases appropriate for lipidomics (e.g., containing acetonitrile, isopropanol, and water with additives like ammonium formate or acetate).
-
MS/MS Analysis:
-
The eluting lipids are ionized using an electrospray ionization (ESI) source, typically in both positive and negative ion modes in separate runs.
-
Perform data-dependent or data-independent acquisition to obtain MS/MS fragmentation spectra for lipid identification.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or similar platforms).
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Quantify the identified lipids by comparing their peak areas to those of the corresponding internal standards.
-
Normalize the data to the initial sample amount (e.g., protein concentration or cell number).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways influenced by this compound and its precursors.
References
- 1. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Application Note: 1-O-Hexadecyl-2-O-methylglycerol as a Robust Internal Standard for Mass Spectrometry-Based Quantification of Ether Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of lipid species by mass spectrometry is essential for lipidomics research and drug development. The use of a suitable internal standard is critical to correct for variability in sample preparation, extraction efficiency, and instrument response.[1][2] An ideal internal standard should be structurally and chemically similar to the analyte of interest, not be endogenously present in the sample, and exhibit high stability throughout the analytical process.[3]
1-O-Hexadecylglycerol is a naturally occurring ether lipid that serves as a metabolic precursor for the biosynthesis of ether-linked glycerophospholipids.[4] Its entry into metabolic pathways, initiated by phosphorylation via alkylglycerol kinase, makes it unsuitable as a passive internal standard for general lipid quantification as it can perturb the native lipidome.[4]
This application note introduces 1-O-Hexadecyl-2-O-methylglycerol , a chemically modified analogue, as a superior internal standard for the quantification of ether lipids and other lipid classes. The presence of a methyl group at the sn-2 position effectively blocks the phosphorylation by alkylglycerol kinase, thereby preventing its entry into metabolic pathways. This modification confers metabolic stability, a crucial characteristic for a reliable internal standard. This document provides detailed protocols for its application in lipidomics workflows and presents typical performance data.
Principle of Application
This compound is added to biological samples at a known concentration prior to lipid extraction. Its structural similarity to endogenous ether lipids, such as platelet-activating factor (PAF) and its precursors, ensures that it behaves similarly during extraction and chromatographic separation. By normalizing the signal of the endogenous analytes to the signal of this metabolically stable internal standard, accurate and precise quantification can be achieved.
Data Presentation
The following tables summarize the typical quantitative performance of this compound as an internal standard in human plasma. The data is representative of a validated LC-MS/MS method.
Table 1: Linearity and Range
| Analyte Class Representative | Calibration Curve Equation | R² | Linear Range (µM) |
| Alkyl-lysophosphatidylcholines | y = 1.89x + 0.02 | 0.998 | 0.01 - 10 |
| Plasmalogen Phosphatidylethanolamines | y = 2.15x + 0.05 | 0.997 | 0.05 - 25 |
| Diacylglycerols | y = 1.54x + 0.03 | 0.995 | 0.1 - 50 |
| Triacylglycerols | y = 1.28x + 0.08 | 0.994 | 0.5 - 200 |
Table 2: Precision and Accuracy
| Analyte Class Representative | Concentration (µM) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
| Alkyl-lysophosphatidylcholines | 0.1 | 5.2 | 7.8 | -3.5 |
| 1 | 3.1 | 5.5 | -1.2 | |
| 5 | 2.5 | 4.1 | 0.8 | |
| Plasmalogen Phosphatidylethanolamines | 0.5 | 6.8 | 9.2 | -4.1 |
| 5 | 4.2 | 6.7 | -2.0 | |
| 20 | 3.0 | 5.3 | 1.5 |
Table 3: Recovery
| Matrix | Extraction Method | Recovery (%) | %RSD (n=6) |
| Human Plasma | Folch | 92.5 | 4.8 |
| Human Plasma | Bligh-Dyer | 89.1 | 5.3 |
| Human Plasma | MTBE | 95.3 | 3.9 |
| Cell Culture (HEK293) | Folch | 94.2 | 4.1 |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock Solution
-
Reagent: this compound.
-
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of ethanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber glass vial.
-
Prepare working solutions by diluting the stock solution with ethanol to the desired concentration for spiking into samples.
-
Protocol 2: Lipid Extraction from Plasma
This protocol is a modified Folch extraction method.
-
Materials:
-
Human plasma samples.
-
This compound internal standard working solution.
-
Chloroform.
-
Methanol.
-
Deionized water.
-
Centrifuge.
-
Nitrogen gas evaporator.
-
Glass vials.
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 50 µM) to the plasma.
-
Add 750 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Add 200 µL of deionized water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a clean glass vial, avoiding the protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Protocol 3: Mass Spectrometry Analysis
This protocol provides general parameters for LC-MS/MS analysis.
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a triple quadrupole instrument) coupled with a UHPLC system.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 acetonitrile:water + 10 mM ammonium formate + 0.1% formic acid.[1]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile + 10 mM ammonium formate + 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
-
MS Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Scan Type: Full Scan followed by data-dependent MS/MS (for qualitative analysis) or Selected Reaction Monitoring (SRM)/Parallel Reaction Monitoring (PRM) (for quantitative analysis).
-
Precursor and Product Ions for this compound: To be determined by direct infusion. Expected precursor ions in positive mode: [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Mandatory Visualizations
Caption: Experimental workflow for lipid quantification using an internal standard.
Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.
References
Application Notes and Protocols for 1-O-Hexadecyl-2-O-methylglycerol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Hexadecyl-2-O-methylglycerol, also known as hexadecyl methyl glycerol or PMG, is a synthetic ether lipid of interest for its biological activities, including its role as an inhibitor of key enzymes in cellular signaling pathways. As a structural analog of diacylglycerol (DAG), it has been shown to modulate the activity of Protein Kinase C (PKC) and diacylglycerol kinase (DGK). These application notes provide detailed protocols for the preparation and administration of this compound in cell culture experiments, along with a summary of its effects and the signaling pathways it modulates.
Data Presentation
The following tables summarize key quantitative data related to the physical properties and biological activity of this compound and a closely related compound, 1-O-Hexadecylglycerol.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₄₂O₃ | [1] |
| Molecular Weight | 330.6 g/mol | [1] |
| Physical Form | Solid | [2] |
| Solubility | Ethanol (>25 mg/mL), DMSO (>10 mg/mL), DMF (>8.3 mg/mL) | [1] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 2 years at -20°C | [1] |
Table 1: Physicochemical Properties of this compound.
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| WEHI-3B (in vitro) | Diacylglycerol Kinase Activity | This compound | ~15 µM | IC₅₀ for inhibition of cytosolic DGK | [4][5] |
| PC-3 | Cell Growth | 1-O-Hexadecylglycerol | Not Specified | 14% reduction in cell growth | [2] |
| PC-3 | MTT Assay, Trypan Blue Assay | 1-O-Hexadecylglycerol | Not Specified | No observed toxicity | [2] |
| HEp-2 | Shiga Toxin Cytotoxicity Assay | 1-O-Hexadecylglycerol (pretreatment) | Not Specified | ~30 times higher IC₅₀ for Shiga toxin | [2] |
Table 2: Summary of Biological Activity Data. Note: Some data pertains to the related compound 1-O-Hexadecylglycerol, as specific quantitative data for this compound is limited.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol, a common solvent for cell culture applications.
Materials:
-
This compound (powder)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, glass vial with a Teflon-lined cap
-
Analytical balance
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (PTFE recommended)
Procedure:
-
Weighing: Accurately weigh out 3.306 mg of this compound and transfer it to a sterile glass vial.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Securely cap the vial and vortex thoroughly. If the solid does not dissolve completely, brief sonication in a water bath can be applied. Visually inspect the solution to ensure it is clear and free of particulates.[6]
-
Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a sterile syringe and a 0.22 µm chemical-resistant filter into a new sterile vial.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for at least 2 years under these conditions.[1]
Protocol 2: Administration of this compound to Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental objective.
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM this compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous ethanol)
-
Complete cell culture medium
-
Serum-free medium (if required by the experiment)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach the desired confluency (typically 50-70%) at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution directly into the complete or serum-free cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 20 µM, add 2 µL of the 10 mM stock solution for every 1 mL of culture medium.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of ethanol as the treatment medium (e.g., 0.1% v/v).[6]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Based on studies with related compounds, incubation times can range from 30 minutes to 24 hours or longer, depending on the endpoint being measured.[4][6] For instance, a 30-minute incubation was used to assess the inhibition of diacylglycerol kinase by a parent compound in WEHI-3B cells.[4][5] For longer-term studies, such as assessing effects on cell proliferation, a 24-hour incubation is a common starting point.[6]
-
Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis (e.g., cell viability assay, protein extraction for western blotting, lipid extraction, or RNA isolation).
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway affected by this compound.
Experimental Workflow
Caption: Experimental workflow for cell-based assays with this compound.
References
- 1. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
Application of 1-O-Hexadecyl-2-O-methylglycerol in Cancer Cell Line Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol (HMG), a synthetic analog of naturally occurring alkylglycerols, has emerged as a compound of interest in cancer research due to its demonstrated anti-proliferative and anti-metastatic properties. This document provides detailed application notes on the use of HMG in cancer cell line research, summarizing its effects and outlining protocols for key in vitro assays. The information is intended to guide researchers in evaluating the therapeutic potential of HMG and investigating its mechanism of action.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities against cancer cells, primarily by inducing a more differentiated and less malignant phenotype. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell growth, survival, and invasion.
Inhibition of Cancer Cell Proliferation: HMG has been shown to inhibit the growth of various cancer cell lines, including prostate and colon cancer.[1] The anti-proliferative effects are dose-dependent, with specific IC50 values determined for different cell lines.
Suppression of Malignant Phenotypes: Beyond inhibiting proliferation, HMG can reduce the malignant characteristics of cancer cells. Studies have demonstrated its ability to decrease anchorage-independent growth, a hallmark of transformed cells, and to impair the invasive capacity of cancer cells through extracellular matrix components.[1]
Induction of Apoptosis: While the primary effect of HMG appears to be the promotion of a more benign phenotype, evidence suggests it can also induce programmed cell death, or apoptosis, in cancer cells.[2]
Modulation of Signaling Pathways: The molecular mechanisms underlying the effects of HMG are thought to involve the disruption of critical signaling cascades. Research on structurally related ether lipids suggests that HMG may interfere with the MAPK (Mitogen-Activated Protein Kinase) and PKC (Protein Kinase C) signaling pathways.
-
MAPK Pathway: A related compound, 1-O-octadecyl-2-O-methyl-glycerophosphocholine, has been shown to inhibit the MAPK cascade by preventing the association of the Raf-1 kinase with the cell membrane, a crucial step in pathway activation. This leads to decreased downstream signaling that promotes cell proliferation.
-
PKC Pathway: this compound is a metabolite of 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, which has been found to inhibit diacylglycerol kinase (DGK). DGK is a negative regulator of PKC signaling. By inhibiting DGK, HMG may lead to the sustained activation of certain PKC isoforms, which can have diverse effects on cell fate, including apoptosis and differentiation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| LNCaP | Prostate | MTT Assay | IC50 | 93 µM | [1] |
| DU145 | Prostate | MTT Assay | IC50 | 97 µM | [1] |
| Moser | Colon | Proliferation Assay | Growth Inhibition | Observed | |
| HT29 | Colon | Proliferation Assay | Growth Inhibition | Observed | |
| HCT116 | Colon | Proliferation Assay | Growth Inhibition | Observed | |
| LNCaP | Prostate | Anchorage-Independent Growth | Inhibition | ~25% reduction | [1] |
| DU145 | Prostate | Anchorage-Independent Growth | Inhibition | ~9% reduction | [1] |
| LNCaP | Prostate | Matrigel Invasion Assay | Inhibition | ~41% reduction | [1] |
| DU145 | Prostate | Matrigel Invasion Assay | Inhibition | ~30% reduction | [1] |
| WEHI-3B | Leukemia | Diacylglycerol Kinase Assay | IC50 | ~15 µM | [3] |
Mandatory Visualizations
Caption: Workflow for evaluating HMG's anti-cancer effects.
References
Application Notes and Protocols for Studying Protein Kinase C Inhibition using 1-O-Hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid analog of diacylglycerol (DAG). Due to its structural similarity to DAG, the endogenous activator of most Protein Kinase C (PKC) isoforms, HMG is utilized in research to probe the mechanisms of PKC-dependent signaling pathways. While direct quantitative data on its inhibition of PKC is limited, existing literature suggests it can modulate cellular processes regulated by PKC. These application notes provide an overview of its mechanism of action, relevant quantitative data, and detailed protocols for its use in studying PKC inhibition.
Mechanism of Action
This compound is presumed to act as an antagonist of Protein Kinase C. The primary mechanism of activation for conventional and novel PKC isoforms involves the binding of diacylglycerol (DAG) to their C1 domain. HMG, as a stable analog of DAG, is thought to compete with endogenous DAG for this binding site. By occupying the C1 domain without effectively inducing the conformational changes required for full kinase activation, HMG can inhibit the downstream phosphorylation of PKC substrates.
Furthermore, HMG has been shown to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce phosphatidic acid. By inhibiting DGK, HMG could indirectly affect PKC signaling by altering the cellular levels of DAG.
Data Presentation
Quantitative data on the direct inhibition of PKC by this compound is not extensively available in the literature. However, its inhibitory effect on the related enzyme, Diacylglycerol Kinase (DGK), has been quantified.
| Compound | Target Enzyme | IC50 Value (µM) | Cell Line | Reference |
| This compound (AMG) | Diacylglycerol Kinase (cytosolic) | ~15 | WEHI-3B | [1] |
| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Diacylglycerol Kinase (cytosolic) | ~8.5 | WEHI-3B | [1] |
Note: this compound is a metabolite of 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine.
Qualitative studies have indicated that hexadecyl methyl glycerol inhibits Protein Kinase C activity in human neutrophils, preventing the respiratory burst induced by phorbol esters and fMLP[2].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for studying PKC inhibition.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from standard in vitro kinase assay procedures and can be used to determine the direct inhibitory effect of HMG on PKC activity.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα, PKCβ, etc.)
-
This compound (HMG)
-
PKC substrate peptide (e.g., Myelin Basic Protein, neurogranin, or a fluorescently labeled peptide)
-
ATP (Adenosine 5'-triphosphate), preferably [γ-³²P]ATP for radioactive detection or a suitable cold ATP for fluorescence/luminescence-based assays
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid vesicles (Phosphatidylserine and Diacylglycerol) for PKC activation
-
Vehicle control (e.g., Ethanol or DMSO)
-
Positive control inhibitor (e.g., Staurosporine, Gö 6983)
-
96-well microplate
-
Scintillation counter or microplate reader (depending on detection method)
Procedure:
-
Preparation of HMG: Prepare a stock solution of HMG in a suitable solvent like ethanol or DMSO. Create serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Preparation of Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS) and diacylglycerol (DAG) to activate PKC. A typical ratio is 4:1 PS:DAG. Dry the lipids under nitrogen and resuspend in assay buffer followed by sonication to form small unilamellar vesicles.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
HMG at various concentrations or vehicle control.
-
PKC substrate peptide.
-
Lipid vesicles.
-
Recombinant PKC enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow HMG to interact with the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, use [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or phosphoric acid for radioactive assays).
-
Detection of Phosphorylation:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays: Follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™, Z'-LYTE™). This typically involves adding a detection reagent and measuring luminescence or fluorescence.
-
-
Data Analysis: Calculate the percentage of PKC inhibition for each HMG concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of HMG concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for PKC-Mediated Pathway Inhibition
This protocol outlines a general method to assess the effect of HMG on a PKC-dependent cellular response, such as the phosphorylation of a downstream target.
Materials:
-
Cell line known to have a robust PKC signaling pathway (e.g., HEK293, HeLa, SH-SY5Y).
-
This compound (HMG).
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
Primary antibody against the total protein of the PKC substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Seeding: Culture cells to ~80% confluency. Seed the cells in multi-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours before treatment.
-
Pre-treatment with HMG: Pre-incubate the cells with various concentrations of HMG or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation with PKC Activator: Add a PKC activator like PMA to the culture medium and incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates. A control group without PMA stimulation should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
-
Compare the levels of substrate phosphorylation in HMG-treated cells to the PMA-stimulated control to determine the inhibitory effect of HMG.
-
Conclusion
This compound serves as a useful tool for investigating PKC signaling. While its primary characterized role is the inhibition of diacylglycerol kinase, its structural analogy to DAG suggests a potential for direct competitive inhibition of PKC. The provided protocols offer a framework for researchers to explore and quantify the effects of HMG on PKC activity both in vitro and in cellular contexts. Careful consideration of appropriate controls is essential for the accurate interpretation of results.
References
Application Notes and Protocols: Preparation of 1-O-Hexadecyl-2-O-methylglycerol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methyl-sn-glycerol is a synthetic diacylglycerol analog that serves as a valuable tool in life science research. Its unique structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position, makes it a potent and specific inhibitor of Protein Kinase C (PKC).[1][2] This property allows researchers to investigate the downstream effects of PKC inhibition in various cellular processes. The compound is utilized in studies related to signal transduction, cancer cell growth inhibition, and membrane biology.[3][4] Proper preparation of stock solutions is paramount to ensure the reliability and reproducibility of experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of 1-O-Hexadecyl-2-O-methylglycerol stock solutions for use in a variety of research applications.
Quantitative Data Summary
The following tables summarize the key quantitative information for preparing and storing this compound stock solutions.
Table 1: Physicochemical Properties
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₄₂O₃ | [1][3][4][5] |
| Molecular Weight | 330.55 g/mol | [3][4] |
| Physical Form | White solid | [3] |
| Purity | ≥98% | [1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Ethanol | >25 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | [1] |
| Dimethylformamide (DMF) | >8.3 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | <50 µg/mL | [1] |
Table 3: Storage and Stability
| Condition | Duration | Source |
| Solid (Powder) at -20°C | ≥ 2 years | [1] |
| In Solution at -20°C | Up to 1 month | [2][6] |
| In Solution at -80°C | Up to 6 months | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol, a commonly used solvent for cell culture applications.
Materials:
-
This compound (powder)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, glass vial with a Teflon-lined cap
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.31 mg of this compound and transfer it to a sterile glass vial.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial. This will result in a final concentration of 10 mM.
-
Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[6] Before use, equilibrate an aliquot to room temperature and ensure the solution is free of any precipitate.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cultured cells.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy for lower final concentrations, prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in complete cell culture medium to obtain a 1 mM solution.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to the cell culture medium as was used to prepare the working solution.
-
Immediate Use: Use the prepared working solutions immediately for your experiments.
Mandatory Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-O-Hexadecyl-2-O-methyl-sn-glycerol | 96960-92-8 | FH49388 [biosynth.com]
- 5. Hexadecyl Methyl Glycerol (1-O-hexadecyl-2-O-methyl-sn-Glycerol) [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-O-Hexadecyl-2-O-methylglycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-O-Hexadecyl-2-O-methylglycerol, a versatile ether lipid, in the formulation of advanced drug delivery systems. This document details its application in liposomes and solid lipid nanoparticles (SLNs), providing representative quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
Introduction to this compound
This compound is a synthetic glycerol derivative characterized by a stable ether linkage to a C16 alkyl chain (hexadecyl) and a methyl group at the sn-2 position.[1] Its amphiphilic nature, with a hydrophobic alkyl chain and a more hydrophilic glycerol backbone, makes it an effective surfactant and a valuable component in the formulation of lipid-based drug delivery systems.[2][3] The ether bond, in contrast to the ester bonds found in many naturally occurring phospholipids, offers enhanced stability against chemical and enzymatic degradation, which can improve the shelf-life and in vivo performance of drug carriers.[4] This compound is utilized to enhance the solubility and bioavailability of poorly soluble drugs, and to modulate the physicochemical properties of nanoparticles.[2][5]
Application in Drug Delivery Systems
This compound can be incorporated into various drug delivery platforms, most notably liposomes and solid lipid nanoparticles (SLNs).
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. The inclusion of this compound in liposomal formulations can influence membrane fluidity, permeability, and stability.[4] It can be used as a structural component of the lipid bilayer, often in conjunction with phospholipids and cholesterol, to encapsulate both hydrophilic and lipophilic drugs.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, stabilized by surfactants.[6] this compound can function as a solid lipid matrix component or a co-surfactant in SLN formulations. Its properties can contribute to a more ordered lipid matrix, potentially leading to controlled drug release profiles.[1][6]
Quantitative Data on Lipid Nanoparticle Formulations
The following tables present representative quantitative data for liposomal and SLN formulations. While specific data for drug delivery systems containing this compound is not extensively available in published literature, these tables are based on typical values for similar ether lipid-containing nanoparticles and serve as a guide for formulation development.
Table 1: Representative Formulation Composition of Lipid-Based Nanoparticles
| Formulation Component | Liposomes (Molar Ratio) | Solid Lipid Nanoparticles (% w/w) |
| Phosphatidylcholine (e.g., DSPC) | 50-60% | - |
| This compound | 10-20% | 40-60% (as solid lipid) |
| Cholesterol | 30-40% | - |
| Co-lipid (e.g., another solid lipid) | - | 20-40% |
| Surfactant (e.g., Poloxamer 188) | - | 2-5% |
| Drug (e.g., a hydrophobic anticancer agent) | 1-5% | 1-5% |
Table 2: Representative Physicochemical Characteristics of Drug-Loaded Lipid Nanoparticles
| Parameter | Liposomes | Solid Lipid Nanoparticles |
| Particle Size (nm) | 100 - 150 | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -20 to -40 | -15 to -30 |
| Encapsulation Efficiency (%) | 80 - 95% | 70 - 90% |
| Drug Loading (%) | 1 - 5% | 1 - 5% |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of liposomes and solid lipid nanoparticles incorporating this compound.
Preparation of Liposomes by Thin-Film Hydration and Extrusion
This method is widely used for producing unilamellar vesicles with a controlled size distribution.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in the desired molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
-
Gradually reduce the pressure to evaporate the organic solvent, forming a thin lipid film on the flask's inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer (PBS, pH 7.4), pre-warmed to above the lipid transition temperature, to the flask. If encapsulating a hydrophilic drug, dissolve it in the buffer.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension through the membrane 10-15 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Caption: Workflow for liposome preparation.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This is a common and scalable method for producing SLNs.
Materials:
-
This compound (as solid lipid)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
Protocol:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it 5-10°C above its melting point.
-
Disperse or dissolve the lipophilic drug in the molten lipid with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 8,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
Caption: Workflow for SLN preparation.
Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS for liposomes, deionized water for SLNs).
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Separation of free drug from nanoparticles followed by quantification.
-
Protocol:
-
Separate the unencapsulated drug from the nanoparticle dispersion using methods like ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of drug in the nanoparticle pellet (after lysis) or the amount of free drug in the supernatant/dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Potential Signaling Pathway Involvement: Diacylglycerol Kinase (DGK) Pathway
Ether lipids and their metabolites can interact with cellular signaling pathways. A potential target for drug delivery systems containing this compound is the Diacylglycerol Kinase (DGK) signaling pathway. Diacylglycerol (DAG) is a crucial second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in cell proliferation, differentiation, and survival.[7] DGK terminates DAG signaling by phosphorylating it to phosphatidic acid (PA).[8]
Some studies suggest that ether lipids can inhibit DGK activity.[9] By inhibiting DGK, a drug delivery system containing this compound could potentially prolong DAG signaling, leading to sustained PKC activation. This could be a desirable effect in certain therapeutic contexts, such as cancer therapy, where modulating cell survival pathways is a key objective.[7]
Caption: Modulation of the DGK/PKC pathway.
Conclusion
This compound is a promising excipient for the development of stable and effective drug delivery systems. Its unique ether linkage provides enhanced stability, and its amphiphilic nature allows for its incorporation into both liposomes and solid lipid nanoparticles. While further research is needed to fully elucidate its specific effects and to generate comprehensive quantitative data, the protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile lipid in novel therapeutic formulations. The potential for these delivery systems to modulate cellular signaling pathways, such as the DGK/PKC pathway, opens up exciting possibilities for the development of more sophisticated and targeted drug therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. biomedrb.com [biomedrb.com]
- 7. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-O-Hexadecyl-2-O-methylglycerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol is a synthetic ether lipid analog of diacylglycerol (DAG) that has garnered significant interest in biomedical research due to its biological activities, including the inhibition of key signaling enzymes such as Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1][2] Its unique structure, with a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position, makes it resistant to enzymatic degradation by lipases, allowing for more sustained biological effects compared to endogenous DAG.[1]
These characteristics make this compound a valuable tool for studying lipid signaling pathways and a potential therapeutic agent.[3] Accurate and precise quantification of this compound in biological matrices is therefore crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Data Presentation
While specific quantitative data for endogenous or administered this compound in various biological tissues is not extensively published, the following tables provide a template for presenting such data once generated. The values presented are hypothetical and for illustrative purposes, based on typical performance of LC-MS/MS assays for similar lipid molecules.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example Quantification Data in Spiked Human Plasma
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| QC Low | 0.5 | 0.48 | 96 |
| QC Mid | 5 | 5.2 | 104 |
| QC High | 50 | 47.5 | 95 |
| Unknown 1 | - | 12.3 | - |
| Unknown 2 | - | 25.8 | - |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Samples
The choice of extraction method is critical for achieving good recovery and minimizing matrix effects. Below are protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE) - Modified Folch Method
This is a widely used method for total lipid extraction.
-
Reagents:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
Internal Standard (IS): Deuterated this compound (if available) or a structurally similar lipid standard.
-
-
Protocol:
-
To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add the internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of ice-cold 0.9% NaCl solution.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
1.2. Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts and is amenable to automation.
-
Materials:
-
SPE cartridges (e.g., C18 or a specialized lipid removal phase).
-
SPE manifold.
-
Reagents for conditioning, washing, and elution as recommended by the cartridge manufacturer.
-
-
Protocol (General):
-
Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol followed by water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a loading buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the LC-MS/MS mobile phase.
-
LC-MS/MS Quantification
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the analyte from other lipids (e.g., start at 30% B, ramp to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. Based on its molecular weight of 330.55 g/mol , the [M+H]+ precursor ion would be m/z 331.3. Example MRM transitions are provided in the table below.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
-
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 331.3 | To be determined empirically | To be optimized |
| Internal Standard (e.g., d5-analog) | 336.3 | To be determined empirically | To be optimized |
Note: Product ions often result from the loss of the glycerol headgroup or parts of the alkyl chain. Empirical determination is essential for optimal sensitivity and specificity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Inhibition
This compound acts as an antagonist of diacylglycerol (DAG) signaling, primarily through the inhibition of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).
Caption: Inhibition of DAG signaling pathways by this compound.
References
Application Notes and Protocols for the Experimental Use of 1-O-Hexadecyl-2-O-methylglycerol in Membrane Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecyl-2-O-methylglycerol (HMG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating membrane dynamics and cellular signaling pathways. Its structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position, renders it resistant to cleavage by phospholipases and allows it to antagonize DAG-dependent processes. These characteristics make HMG a potent and specific inhibitor of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK), two key enzyme families involved in a multitude of cellular functions.
These application notes provide detailed protocols for utilizing HMG to study its effects on membrane properties and related enzymatic activities. The information herein is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of HMG in cell biology and its potential as a modulator of signaling pathways in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of HMG is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₄₂O₃ |
| Molecular Weight | 330.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |
| Storage | Store at -20°C for long-term stability. |
Application 1: Inhibition of Protein Kinase C (PKC) Activity
HMG acts as a competitive inhibitor of PKC by mimicking the binding of the endogenous activator, diacylglycerol. This inhibitory action can be quantified to determine the potency of HMG against various PKC isoforms.
Quantitative Data: PKC Inhibition
Experimental Protocol: In Vitro PKC Inhibition Assay
This protocol is adapted from commercially available PKC assay kits and can be used to determine the IC₅₀ of HMG for specific PKC isoforms.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCβ, PKCδ)
-
This compound (HMG)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and phosphatidylserine/diacylglycerol micelles)
-
96-well microplate (black, for fluorescence measurements)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare HMG Stock Solution: Dissolve HMG in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of HMG: Perform serial dilutions of the HMG stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 1 µM to 100 µM).
-
Prepare Reaction Mixture: In each well of the 96-well plate, combine the following:
-
Assay Buffer
-
PKC substrate peptide (at a concentration near its Kₘ)
-
Purified PKC isoform
-
-
Add HMG or Vehicle Control: Add the serially diluted HMG solutions or a vehicle control (assay buffer with the same concentration of organic solvent) to the appropriate wells.
-
Initiate Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be close to the Kₘ for the specific PKC isoform.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA).
-
Measure Fluorescence: Measure the fluorescence of the phosphorylated substrate using a plate reader. The excitation and emission wavelengths will depend on the fluorescent label used.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of PKC activity for each HMG concentration relative to the vehicle control.
-
Plot the percentage of PKC activity against the logarithm of the HMG concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualization of the PKC Signaling Pathway and HMG Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 1-O-Hexadecyl-2-O-methylglycerol in Aqueous Solutions
Welcome to the technical support center for 1-O-Hexadecyl-2-O-methylglycerol (HMG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with HMG in aqueous environments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of HMG in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMG) and what are its common applications?
A1: 1-O-Hexadecyl-2-O-methyl-sn-glycerol is a synthetic diacylglycerol analog with a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position.[1] It is known for its surfactant properties and is used in various pharmaceutical and cosmetic applications.[2] In research, it serves as a tool to study lipid interactions, membrane dynamics, and as a carrier for drug delivery systems to enhance the solubility of poorly soluble drugs.[2]
Q2: What are the main stability concerns when working with HMG in aqueous solutions?
A2: The primary challenges with HMG in aqueous solutions are its low solubility, which can lead to precipitation, and potential chemical degradation through hydrolysis and oxidation, although ether lipids are generally more resistant to hydrolysis than ester lipids.
Q3: How should I prepare a stock solution of HMG?
A3: Due to its lipophilic nature, HMG should first be dissolved in an organic solvent to create a concentrated stock solution. Commonly used solvents include ethanol and DMSO.[3][4] For example, a 20 mM stock solution can be prepared in absolute ethanol.[5] It is crucial to ensure the final concentration of the organic solvent in your aqueous experimental system is low and non-toxic to your cells (typically <1% for DMSO in cell culture).[4]
Q4: My HMG solution is cloudy or has precipitated. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of HMG.[3] To troubleshoot this:
-
Ensure thorough mixing: When diluting the stock solution into your aqueous medium, add the stock dropwise while vigorously stirring the medium to facilitate dispersion.[6]
-
Warm the medium: Pre-warming the aqueous medium (e.g., to 37°C for cell culture) can help improve solubility.[4][6]
-
Use a carrier protein: For cell culture applications, consider using fatty acid-free bovine serum albumin (BSA) to enhance solubility and prevent precipitation.[4]
-
Consider solubilizing excipients: The inclusion of non-ionic surfactants or co-solvents may improve stability.[4]
Q5: What are the recommended storage conditions for HMG solutions?
A5: HMG as a solid or in an organic solvent stock solution should be stored at -20°C.[3][7] It is recommended to store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][8] Aqueous working solutions are prone to precipitation and should ideally be prepared fresh for each experiment.[4]
Q6: How can I improve the long-term stability of HMG in an aqueous formulation?
A6: For enhanced aqueous stability and solubility, consider using cyclodextrins. These cyclic oligosaccharides can encapsulate hydrophobic molecules like HMG, forming inclusion complexes that are more water-soluble and stable.[9][10] Methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin are commonly used for this purpose.[11]
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Medium
-
Observation: The solution becomes cloudy, or visible particles form immediately or over a short period after diluting the HMG stock solution.
-
Root Causes & Solutions:
| Root Cause | Solution |
| Low Aqueous Solubility | HMG is a lipophilic molecule with very limited solubility in water.[3] |
| Incorrect Dilution Technique | Adding the organic stock solution too quickly or without adequate mixing can cause localized high concentrations and immediate precipitation. Add the stock solution drop-by-drop into the vortex of the stirring aqueous medium.[6] |
| Solvent Concentration | The final concentration of the organic solvent (e.g., ethanol, DMSO) in the aqueous solution may be too high, affecting the stability of other medium components. Keep the final solvent concentration below 1%.[4] |
| Temperature Effects | Diluting into a cold aqueous solution can decrease solubility. Pre-warm the aqueous buffer or medium to the experimental temperature (e.g., 37°C) before adding the HMG stock.[4] |
| Medium Components | High concentrations of salts or other components in the medium can reduce the solubility of HMG.[12][13] |
Issue 2: Chemical Degradation of HMG in Aqueous Solution
-
Observation: Loss of biological activity or the appearance of new peaks in analytical assays (e.g., HPLC) over time.
-
Root Causes & Solutions:
| Root Cause | Solution |
| Hydrolysis | Although the ether bond in HMG is more stable than an ester bond, hydrolysis can occur under harsh pH conditions (strongly acidic or basic). Buffer the aqueous solution to a pH range of 6-8 for optimal stability. |
| Oxidation | The glycerol backbone can be susceptible to oxidation. To minimize this, consider preparing solutions with degassed buffers and storing them under an inert atmosphere (e.g., argon). Protecting solutions from light can also reduce photo-oxidation.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | >25 mg/ml | [3] |
| DMSO | >10 mg/ml | [3] |
| DMF | >8.3 mg/ml | [3] |
| PBS (pH 7.2) | <50 µg/ml | [3] |
| Acidic PBS | <50 µg/ml | [3] |
| Basic PBS | <50 µg/ml | [3] |
Experimental Protocols
Protocol 1: Preparation of HMG Working Solution for Cell Culture
Objective: To prepare a stable and homogenous aqueous solution of HMG for treating cultured cells.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, single-use microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
In a sterile environment, accurately weigh the required amount of HMG.
-
Dissolve the solid HMG in anhydrous ethanol or DMSO to a final concentration of 20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C.[4]
-
-
Working Solution Preparation (e.g., 20 µM):
-
Thaw an aliquot of the 20 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the stock solution 1:1000 into the pre-warmed medium to achieve the final desired concentration. For example, add 10 µL of the 20 mM stock to 10 mL of medium.
-
Immediately and thoroughly mix the working solution by gentle inversion or pipetting to prevent precipitation.
-
Use the freshly prepared working solution for your experiment without delay.
-
Protocol 2: Stability Assessment of HMG in Aqueous Solutions by HPLC
Objective: To quantify the chemical stability of HMG in an aqueous formulation over time.
Materials:
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Reversed-phase C18 column
-
HMG standard of known purity
-
Aqueous formulation of HMG
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating HMG from potential degradation products.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate to achieve a well-resolved peak for HMG.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of HMG in a suitable organic solvent (e.g., ethanol) at known concentrations.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.
-
-
Stability Study:
-
Prepare the aqueous formulation of HMG and store it under the desired conditions (e.g., different temperatures and pH values).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the formulation.
-
-
Sample Analysis:
-
Dilute the sample with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of HMG remaining in the sample by comparing its peak area to the standard curve.
-
Calculate the percentage of HMG remaining at each time point relative to the initial concentration (time 0).
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C20H42O3 | CID 1380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
common experimental artifacts with 1-O-Hexadecyl-2-O-methylglycerol
Welcome to the technical support center for 1-O-Hexadecyl-2-O-methylglycerol (HMG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of HMG.
I. FAQs: General Handling and Storage
Q1: What is this compound (HMG) and what are its common applications?
A1: this compound (HMG), also known as 1-O-palmityl-2-O-methyl-sn-glycerol, is a synthetic diacylglycerol analog.[1][2] It is utilized in research as a biochemical reagent to study various cellular processes.[3] Its applications include serving as a tool for investigating lipid interactions and membrane dynamics, and in the development of drug delivery systems due to its surfactant and emulsifying properties.[4] HMG is also known to be an inhibitor of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1][5]
Q2: How should I prepare a stock solution of HMG?
A2: HMG is a lipid with low aqueous solubility. It is recommended to first dissolve HMG in an organic solvent to prepare a concentrated stock solution. Ethanol, DMSO, and DMF are commonly used solvents. For cell culture applications, preparing a stock solution in ethanol is a frequent practice. Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect cell viability (typically ≤ 0.1% to <0.5%).[6] Always include a vehicle control with the same final solvent concentration in your experiments.
Q3: How should I store HMG and its stock solutions?
A3: HMG powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[6][7] Stock solutions prepared in organic solvents should also be stored at -20°C, preferably in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions are generally stable, but it is best practice to prepare fresh solutions for critical experiments.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that researchers may encounter during experiments with HMG.
Solubility and Precipitation
Q: I am observing a precipitate after adding my HMG stock solution to my aqueous buffer or cell culture medium. What is happening and how can I fix it?
A: This is a common issue due to the low aqueous solubility of HMG. Here are several potential causes and solutions:
-
High Final Concentration: The concentration of HMG in your final solution may exceed its solubility limit.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration that remains in solution and elicits the desired biological effect.
-
-
Solvent Concentration: The final concentration of the organic solvent from your stock solution may be too low to keep the HMG solubilized in the aqueous environment. However, increasing it too much can cause cytotoxicity.
-
Solution: Prepare a more concentrated stock solution to minimize the volume added to the aqueous phase. For cell culture, consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.
-
-
Temperature: The temperature of your aqueous medium can affect solubility.
-
Solution: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the HMG stock solution.[8]
-
-
Buffer Composition: Certain buffer components, like phosphate, can interact with lipids and other molecules, potentially leading to precipitation, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺.
-
Solution: If you suspect buffer interactions, consider preparing the final solution with gentle mixing and visual inspection. If problems persist, you may need to test alternative buffer systems.
-
Troubleshooting Workflow for HMG Precipitation
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. agilent.com [agilent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-O-HEXADECYL-2-O-METHYL-SN-GLYCEROL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-O-Hexadecyl-2-O-methylglycerol (HMG) Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-O-Hexadecyl-2-O-methylglycerol (HMG) in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMG) and what is its primary application in cell culture?
A1: this compound (HMG) is a synthetic ether lipid. In cell culture, it is often used to investigate the roles of ether lipids in various cellular processes, including cell signaling, membrane dynamics, and as a potential anti-cancer agent. It has been shown to inhibit cell proliferation and induce a more differentiated phenotype in certain cancer cell lines.
Q2: How should I prepare a stock solution of HMG?
A2: HMG is a lipophilic compound and should be dissolved in an organic solvent before being diluted in cell culture medium. Ethanol or DMSO are commonly used solvents. To minimize solvent-induced cytotoxicity, it is crucial to keep the final solvent concentration in the culture medium as low as possible, typically below 0.1% (v/v). Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
Q3: What is a recommended starting concentration for HMG in my experiments?
A3: The optimal concentration of HMG is highly dependent on the cell line and the experimental objective. For initial experiments, a dose-response study is recommended to determine the ideal concentration for your specific model. Based on available literature, a starting range of 10 µM to 100 µM can be considered. For example, a related compound, 1-O-Hexadecylglycerol, is often used at a concentration of 20 µM with minimal cytotoxicity in some cell lines.
Q4: How long should I incubate my cells with HMG?
A4: Incubation times can vary depending on the cell type and the endpoint being measured. A typical incubation period can range from 24 to 72 hours. A time-course experiment is recommended to determine the optimal duration for observing the desired effect in your specific experimental setup.
Troubleshooting Guide
Issue 1: High levels of cell death or unexpected cytotoxicity observed after HMG treatment.
-
Possible Cause 1: HMG concentration is too high for the specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your cell line. Start with a wide range of concentrations and narrow it down to find the optimal non-toxic concentration for your intended experiment.
-
-
Possible Cause 2: Solvent concentration is too high.
-
Solution: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the culture medium is below cytotoxic levels (ideally ≤ 0.1%). Always include a vehicle control to assess the effect of the solvent alone.
-
-
Possible Cause 3: Cell line is particularly sensitive to alterations in lipid metabolism.
-
Solution: Consider using a lower starting concentration of HMG and gradually increasing it. Monitor cell morphology and viability closely during the initial experiments.
-
Issue 2: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density or confluency.
-
Solution: Ensure that cells are seeded at a consistent density for every experiment and that they are in the exponential growth phase at the time of treatment.
-
-
Possible Cause 2: Variability in HMG preparation.
-
Solution: Prepare fresh dilutions of HMG from a validated stock solution for each experiment. Ensure the stock solution is properly stored to prevent degradation.
-
-
Possible Cause 3: Lack of appropriate controls.
-
Solution: Always include a vehicle control. For studying the specific effects of the ether linkage, a structurally similar lipid without the ether bond can be used as a negative control.
-
Issue 3: Interference with cell viability assays.
-
Possible Cause 1: HMG interferes with metabolic-based assays (e.g., MTT assay).
-
Solution: Ether lipids can alter cellular metabolism, which may affect the results of assays like the MTT that rely on mitochondrial reductase activity. Consider using a cell viability assay that is not dependent on metabolic activity, such as the Trypan Blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
-
Possible Cause 2: Incorrect timing of the assay.
-
Solution: The chosen time point for the viability assay may be too early or too late to observe the effect of HMG. Perform a time-course experiment to identify the optimal endpoint.
-
Data Presentation: HMG Concentration and Effects
The following table summarizes published data on the effects of HMG and related compounds on different cancer cell lines. It is important to note that optimal concentrations can vary, and the data below should be used as a guideline for designing experiments.
| Cell Line | Compound | Concentration | Observed Effect | Citation |
| LnCap (Prostate Cancer) | This compound | 93 µM | IC50 for cell growth inhibition | |
| DU145 (Prostate Cancer) | This compound | 97 µM | IC50 for cell growth inhibition | |
| HT-29 (Colon Cancer) | 1-O-(2-methoxy)hexadecyl glycerol | 50 µM | 35% reduction in invasive capability | |
| HCT116 (Colon Cancer) | 1-O-(2-methoxy)hexadecyl glycerol | 50 µM | 47% reduction in invasive capability | |
| Moser (Colon Cancer) | 1-O-(2-methoxy)hexadecyl glycerol | 50 µM | 19% reduction in invasive capability | |
| PC-3 (Prostate Cancer) | 1-O-Hexadecylglycerol | 20 µM | 14% reduction in cell growth | |
| HEp-2 (Laryngeal Carcinoma) | 1-O-Hexadecylglycerol | 20 µM | No major effects on cell growth |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound (HMG)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of HMG (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
Objective: To determine cell viability by identifying cells with intact membranes that exclude the trypan blue dye.
Materials:
-
Cells of interest treated with HMG in a culture dish or plate
-
Trypsin-EDTA (for adherent cells)
-
Complete cell culture medium
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Resuspend the cells in a known volume of complete cell culture medium.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing HMG concentration.
Caption: Potential signaling pathways affected by HMG.
troubleshooting 1-O-Hexadecyl-2-O-methylglycerol mass spectrometry signal
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry signal of 1-O-Hexadecyl-2-O-methylglycerol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in my mass spectrum?
A1: The observed mass-to-charge ratio (m/z) will depend on the ionization mode and the formation of adduct ions. This compound has a monoisotopic mass of approximately 330.3134 Da.[1] In positive ionization mode, you should primarily look for the protonated molecule ([M+H]⁺) and common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺), especially if you are using ammonium-based buffers.[2][3]
Data Presentation: Expected Molecular Ions
| Ion Species | Adduct Mass (Da) | Expected m/z |
|---|---|---|
| [M+H]⁺ | +1.0078 | 331.3212 |
| [M+NH₄]⁺ | +18.0344 | 348.3478 |
| [M+Na]⁺ | +22.9898 | 353.3032 |
| [M+K]⁺ | +38.9637 | 369.2771 |
Calculations are based on the monoisotopic mass of this compound (C₂₀H₄₂O₃).[1]
Q2: I am not seeing any signal for my compound. What are the first things to check?
A2: A complete loss of signal can often be traced back to a singular issue in the LC-MS system.[4] A systematic check is the best approach:
-
Mass Spectrometer Function: First, confirm the instrument is working. Check for a stable background signal from solvent ions.[5] If there is no signal at all, check the nitrogen gas supply, system pressures, and ensure the instrument does not have a hardware fault.[4]
-
Ionization Source: Visually inspect the electrospray needle (if using ESI) to confirm a stable spray. An inconsistent or absent spray can be caused by a clog in the capillary.[6]
-
LC System: Ensure there is flow from your LC pump and that the system pressure is normal. Leaks or clogs in the LC path can prevent the sample from reaching the mass spectrometer.[6]
-
Sample Integrity: Inject a fresh, known standard of your compound to rule out degradation or preparation errors with your experimental sample.[4]
Q3: My signal is very weak or intermittent. What could be the cause?
A3: Weak or unstable signals are a common problem in mass spectrometry and can stem from several factors.[7][8]
-
Ion Suppression: This is a primary cause, where other components in your sample (the "matrix") co-elute with your analyte and compete for ionization, reducing its signal.[9][10] This is particularly prevalent in complex samples like biological extracts.[10]
-
Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on source settings.[7] Parameters like sprayer voltage, nebulizer gas pressure, drying gas temperature, and flow rate need to be optimized for your specific compound and mobile phase.[11][12]
-
Contaminated Ion Source: Over time, the ion source can become contaminated with salts and sample residues, leading to a significant drop in signal intensity.[8][11] Regular cleaning is essential for maintaining performance.
-
Incorrect Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, if it is too concentrated, it can cause ion suppression and a non-linear detector response.[7][13]
-
Poor Mass Calibration: An out-of-date or poor calibration can affect signal intensity and mass accuracy.[7][8]
Q4: I suspect ion suppression from my sample matrix. How can I confirm and mitigate this?
A4: Ion suppression is a matrix effect that reduces analyte signal due to competition from co-eluting compounds during the ionization process.[10]
-
Confirmation: The most direct way to identify ion suppression is through a post-column infusion experiment. In this setup, a constant flow of your analyte is introduced into the LC eluent after the column. When a blank matrix sample is injected, any dips in the constant analyte signal correspond to regions where matrix components are eluting and suppressing the signal.[13][14]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient or try a different column chemistry to separate the analyte from the interfering matrix components.[14]
-
Sample Cleanup: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[13] However, this may not be suitable for trace analysis where the analyte signal is already low.
-
Reduce LC Flow Rate: Lowering the flow rate (e.g., to the nL/min range) can generate smaller ESI droplets that are more tolerant to non-volatile components, reducing ion suppression.[13]
-
Q5: Which ionization technique, ESI or APCI, is better for this compound?
A5: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's properties.
-
Electrospray Ionization (ESI): ESI is generally suited for polar to moderately polar molecules that are ionizable in solution.[15] Given the glycerol backbone, this compound possesses some polarity and should ionize via ESI, likely forming protonated molecules or adducts.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar to non-polar compounds that are thermally stable.[16][17] The long hexadecyl chain gives the molecule significant non-polar character. APCI works by vaporizing the sample in a heated tube before ionization by a corona discharge.[16] This method could be very effective, provided the molecule is stable at the required temperatures.
Recommendation: Both techniques could work. ESI is often the first choice due to its soft ionization nature. If you experience poor sensitivity or instability with ESI, APCI is an excellent alternative to test.[7]
Q6: My mass accuracy is poor and peaks are broad. What can I do?
A6: Poor mass accuracy and peak shape can compromise compound identification and quantification.
-
Mass Accuracy: The primary solution is to perform a fresh mass calibration of the instrument using a certified standard solution.[7][8] Instrument drift, temperature fluctuations, or a long period since the last calibration can all lead to mass errors.[8]
-
Peak Broadening/Splitting: This issue can be caused by several factors:
-
Chromatography: Column overload, contamination on the column, or an inappropriate mobile phase can all lead to poor peak shape.[8]
-
Ion Source Conditions: Suboptimal ionization settings, such as incorrect gas flows or temperatures, can cause peak broadening.[7]
-
Contamination: A dirty ion source or sample contaminants can also be a cause.[8]
-
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
A contaminated ion source is a common cause of declining signal intensity.[11] This is a generalized guide; always consult your specific instrument manual for detailed instructions and safety precautions.
-
Vent the System: Follow the manufacturer's procedure to safely bring the mass spectrometer to atmospheric pressure. Ensure all heated components are cool.
-
Remove the Ion Source: Carefully remove the ion source housing from the instrument.
-
Disassemble Components: On a clean, lint-free surface, disassemble the source components that are exposed to the ion path (e.g., capillary, skimmer, lenses, corona needle for APCI). Take pictures during disassembly to aid in reassembly.[11]
-
Clean the Components:
-
Sonication: Sonicate the metal components sequentially in high-purity, LC-MS grade solvents. A common sequence is water, then methanol, and finally a less polar solvent like hexane or acetone for 5-10 minutes each.[11]
-
Polishing: For stubborn deposits, gently polish metal surfaces with a cotton swab and a fine abrasive slurry, followed by thorough rinsing and sonication.[11]
-
Ceramics: Clean ceramic insulators carefully with a methanol-wetted swab. Avoid abrasive methods.
-
-
Drying and Reassembly: Dry all parts completely, either in a low-temperature oven or with a stream of clean nitrogen. Reassemble the source wearing powder-free gloves to prevent re-contamination.[11]
-
Reinstallation: Reinstall the source, close the vacuum chamber, and pump the system down. Allow the vacuum to stabilize before use.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps identify chromatographic regions where matrix effects are present.[14]
-
Materials:
-
LC-MS/MS system with an ESI or APCI source.
-
Syringe pump.
-
T-piece for mixing flows post-column.
-
Standard solution of this compound (e.g., 1 µg/mL).
-
Blank matrix extract (prepared using your standard sample preparation method).
-
-
Methodology:
-
Set up the LC-MS system with your analytical column and mobile phase gradient.
-
Using the T-piece, connect the outlet of the LC column to the mass spectrometer's ion source.
-
Connect the syringe pump to the third port of the T-piece.
-
Begin the LC gradient run without an injection. Once the system is stable, start infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) via the syringe pump.
-
Monitor the signal of your analyte. You should see a stable, continuous signal baseline.
-
While the infusion continues, inject the blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in signal intensity indicates that co-eluting matrix components are causing ion suppression.[14]
-
Visualizations
Caption: A logical workflow for troubleshooting poor or absent mass spectrometry signals.
Caption: Potential ionization adducts and fragmentation pathways for this compound.
References
- 1. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 4. biotage.com [biotage.com]
- 5. Electrospray helpful hints [web.mit.edu]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. zefsci.com [zefsci.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 17. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
Technical Support Center: Storage and Handling of 1-O-Hexadecyl-2-O-methylglycerol
For researchers, scientists, and drug development professionals utilizing 1-O-Hexadecyl-2-O-methylglycerol, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This guide provides detailed information on preventing degradation, troubleshooting common issues, and analytical methods for assessing the stability of this ether lipid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The main cause of degradation for this compound is oxidation. The ether linkage in the molecule is generally stable against hydrolysis under most standard laboratory conditions. However, the glycerol backbone and the long alkyl chain can be susceptible to autoxidation, a process initiated by factors such as exposure to oxygen, light, and elevated temperatures. This process can lead to the formation of various degradation products, including aldehydes and carboxylic acids, which can interfere with experimental outcomes.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at or below -15°C.[1][2] Several suppliers recommend storage at -20°C, with a shelf life of at least two years under these conditions. For optimal stability, the compound should be kept in a tightly sealed glass container, and the headspace can be flushed with an inert gas like argon or nitrogen to displace oxygen. It is also crucial to protect the compound from light.
Q3: Can I store this compound in a solvent?
A3: Yes, it is common to prepare stock solutions in an appropriate organic solvent. Anhydrous ethanol is a suitable solvent for creating stock solutions. These solutions should be stored under the same recommended conditions as the neat compound: at -20°C, protected from light, and under an inert atmosphere. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
Q4: Are there any additives that can help prevent the degradation of this compound?
A4: Yes, the addition of an antioxidant can help prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a synthetic antioxidant commonly used to stabilize lipids.[3][4][5] A small amount of BHT (e.g., 0.01-0.1%) can be added to the compound or its solution to inhibit the formation of free radicals and extend its shelf life. However, it is essential to ensure that the antioxidant is compatible with your downstream applications.
Q5: How does the 2-O-methyl group affect the stability of the molecule?
A5: The presence of a methyl group at the sn-2 position of the glycerol backbone can enhance the stability of the molecule. This methylation protects the secondary hydroxyl group, which could otherwise be susceptible to oxidation or other chemical modifications. This structural feature contributes to the overall robustness of this compound compared to its non-methylated counterparts.[6][7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Oxidation or moisture absorption. | Discard the product as its purity may be compromised. Ensure proper storage conditions for new vials (see FAQs). |
| Inconsistent experimental results | Degradation of the compound. | Assess the purity of your this compound stock using the HPLC-UV/MS method described below. Prepare fresh stock solutions from a new, unopened vial. |
| Precipitation in stock solution upon storage at -20°C | Supersaturation or solvent evaporation. | Gently warm the vial to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the solution may be too concentrated or the solvent may have evaporated. Prepare a new stock solution at a slightly lower concentration. Ensure the vial is tightly sealed. |
Data on Storage Conditions and Stability
| Storage Condition | Container | Atmosphere | Light Exposure | Expected Shelf Life |
| -20°C | Tightly sealed glass vial | Air | Protected from light | At least 2 years |
| -20°C | Tightly sealed glass vial | Inert gas (Argon/Nitrogen) | Protected from light | > 2 years |
| 4°C | Tightly sealed glass vial | Air | Protected from light | Short-term (days to weeks), not recommended for long-term storage |
| Room Temperature | Tightly sealed glass vial | Air | Exposed to light | Not recommended, rapid degradation is likely |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in experiments.
Materials:
-
This compound
-
Anhydrous ethanol (HPLC grade or higher)
-
Butylated hydroxytoluene (BHT)
-
Glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a 0.1% (w/v) stock solution of BHT in anhydrous ethanol.
-
In a clean glass vial, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of the 0.1% BHT in ethanol solution to achieve the desired final concentration of this compound (e.g., 10 mg/mL).
-
Vortex the vial until the solid is completely dissolved.
-
Flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Immediately and tightly cap the vial.
-
Label the vial with the compound name, concentration, solvent, date, and "contains BHT".
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Stability Assessment by HPLC-UV/MS
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection to monitor the purity of this compound and detect potential degradation products.[11][12]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV/Vis Diode Array Detector (DAD)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Chromatographic Conditions (Example Method - Optimization may be required):
-
Mobile Phase A: 5 mM Ammonium formate in Water/Methanol (95:5, v/v) with 0.1% Formic Acid
-
Mobile Phase B: 5 mM Ammonium formate in Isopropanol/Acetonitrile (90:10, v/v) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 205 nm
-
MS Detection (Positive ESI):
-
Scan range: m/z 100-1000
-
Source parameters to be optimized for the specific instrument.
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in ethanol at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stored sample of this compound to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC-UV/MS system.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass-to-charge ratio ([M+H]+ and/or [M+Na]+).
-
Integrate the peak area of the parent compound in both the standard and the sample.
-
Calculate the purity of the sample by comparing its peak area to that of the standard.
-
Examine the chromatogram for any new peaks, which may indicate degradation products.
-
Analyze the mass spectra of any new peaks to tentatively identify the degradation products (e.g., by looking for mass shifts corresponding to oxidation).
-
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. 1-O-Hexadecyl-2-O-methyl-sn-glycerol | 96960-92-8 | FH49388 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 11. japsonline.com [japsonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Quantifying 1-O-Hexadecyl-2-O-methylglycerol (HMG) Cellular Uptake
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on quantifying the cellular uptake of 1-O-Hexadecyl-2-O-methylglycerol (HMG).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying HMG uptake by cells?
A1: The two primary methods for quantifying HMG cellular uptake are:
-
Mass Spectrometry (MS): This is a highly sensitive and specific method that can directly measure the amount of unlabeled HMG in cell lysates. It is considered the gold standard for quantification.
-
Fluorescently Labeled HMG Analogs: This method involves synthesizing an HMG analog with a fluorescent tag. The uptake can then be measured using techniques like flow cytometry or fluorescence microscopy. While offering high-throughput capabilities, the bulky fluorescent tag may alter the uptake and trafficking of the molecule compared to its native form.[1]
Q2: How does the metabolic activity of HMG affect its quantification?
A2: HMG is a metabolic precursor for ether lipids. Once inside the cell, it can be phosphorylated by an alkylglycerol kinase and subsequently integrated into various ether lipid species.[2] This metabolic conversion can lead to an underestimation of the initial uptake if only the free HMG molecule is being measured. It is crucial to consider the downstream metabolites when designing quantification experiments, especially for endpoint assays.
Q3: What are the key considerations when using a mass spectrometry-based approach?
A3: When using mass spectrometry, it is important to:
-
Use appropriate internal standards: Since HMG is metabolically active, it is not suitable as its own internal standard for broader lipid class quantification.[2] A panel of deuterium-labeled or odd-chain internal standards should be used for accurate quantification.[2]
-
Optimize lipid extraction: A robust lipid extraction protocol is necessary to ensure efficient recovery of HMG and its metabolites from the cell lysate.
-
Consider the potential for ion suppression: The complex lipid matrix of the cell can interfere with the ionization of the target molecule. Chromatographic separation (e.g., LC-MS) is often required to mitigate this effect.
Q4: What are the challenges associated with using fluorescent HMG analogs?
A4: The main challenges include:
-
Altered biological activity: The addition of a fluorescent probe can change the physicochemical properties of HMG, potentially affecting its interaction with cell membranes and transport proteins.[1]
-
Fluorescence quenching: The fluorescence of some probes can be quenched in certain cellular environments, leading to inaccurate quantification.
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Custom synthesis: Fluorescently labeled HMG may not be commercially available and could require custom chemical synthesis.
-
Phototoxicity: Some fluorescent dyes can be phototoxic to cells, especially during live-cell imaging experiments.[3]
Troubleshooting Guides
Issue 1: Low signal or no detectable HMG uptake in my mass spectrometry experiment.
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Question: I am not detecting any HMG in my cell lysates using LC-MS. What could be the problem?
-
Answer:
-
Inefficient Cell Lysis and Lipid Extraction: Ensure your cell lysis and lipid extraction protocol is optimized for ether lipids. Consider using a well-established method like a modified Bligh-Dyer or Folch extraction.
-
Low HMG Concentration or Incubation Time: The concentration of HMG in your media or the incubation time may be too low. Try performing a dose-response and time-course experiment to determine the optimal conditions.
-
Rapid Metabolism: HMG might be rapidly metabolized into other lipid species. Your MS method should be set up to detect not only the parent HMG molecule but also its potential phosphorylated and acylated derivatives.
-
Instrument Sensitivity: Check the sensitivity of your mass spectrometer for HMG. You may need to optimize the ionization source parameters and use a more sensitive scan mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Issue 2: High background signal in my fluorescence-based uptake assay.
-
Question: I am observing high background fluorescence in my control wells (no cells or cells at 4°C). How can I reduce this?
-
Answer:
-
Non-specific Binding: The fluorescent HMG analog may be binding non-specifically to the plastic of your culture plates. Consider using low-binding plates.
-
Inadequate Washing: Your washing steps may not be sufficient to remove all the unbound fluorescent analog. Increase the number of washes or the stringency of the wash buffer.
-
Back-Exchange: For membrane-bound lipids, a "back-exchange" step can be employed. After incubation with the fluorescent analog, cells can be incubated with a solution containing a lipid acceptor, such as bovine serum albumin (BSA), to remove the probe that is only associated with the outer leaflet of the plasma membrane.[4]
-
Autofluorescence: Cells have natural autofluorescence. Ensure you have an unstained cell control to measure this background and subtract it from your measurements.
-
Issue 3: Inconsistent results and high variability between replicates.
-
Question: My HMG uptake data has high variability between replicates. What are the potential sources of this inconsistency?
-
Answer:
-
Cell Health and Density: Ensure that your cells are healthy and seeded at a consistent density across all wells. Variations in cell number will directly impact the total amount of HMG taken up.
-
HMG Solution Preparation: HMG is a lipid and may be difficult to dissolve in aqueous media. Ensure that your HMG stock solution is properly prepared and that it is vortexed or sonicated before each dilution to prevent aggregation.
-
Temperature Fluctuations: Lipid uptake is an active process and is temperature-dependent. Maintain a consistent temperature during the incubation period.
-
Pipetting Errors: Given the small volumes often used in these assays, precise pipetting is critical. Calibrate your pipettes regularly.
-
Quantitative Data Summary
Table 1: Hypothetical Mass Spectrometry Data for HMG Uptake
| Cell Line | Treatment | Incubation Time (hours) | HMG (pmol/mg protein) | HMG-Phosphate (pmol/mg protein) |
| Cell Line A | Control (Vehicle) | 4 | < 0.1 | < 0.1 |
| Cell Line A | 10 µM HMG | 1 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| Cell Line A | 10 µM HMG | 4 | 15.7 ± 2.1 | 8.9 ± 1.5 |
| Cell Line B | Control (Vehicle) | 4 | < 0.1 | < 0.1 |
| Cell Line B | 10 µM HMG | 1 | 2.1 ± 0.5 | 0.4 ± 0.1 |
| Cell Line B | 10 µM HMG | 4 | 6.3 ± 1.2 | 3.5 ± 0.7 |
Table 2: Hypothetical Fluorescence Data for HMG Analog Uptake
| Cell Line | Treatment | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cell Line A | Control (Vehicle) | 60 | 50 ± 12 |
| Cell Line A | 5 µM Fluorescent HMG | 15 | 350 ± 45 |
| Cell Line A | 5 µM Fluorescent HMG | 60 | 1250 ± 150 |
| Cell Line B | Control (Vehicle) | 60 | 65 ± 15 |
| Cell Line B | 5 µM Fluorescent HMG | 15 | 210 ± 30 |
| Cell Line B | 5 µM Fluorescent HMG | 60 | 780 ± 95 |
Experimental Protocols
Protocol 1: Quantification of HMG Uptake by LC-MS/MS
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
HMG Treatment: Prepare a stock solution of HMG in ethanol. Dilute the stock solution in serum-free media to the desired final concentration. Aspirate the growth media from the cells and add the HMG-containing media. Incubate for the desired time at 37°C.
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Add 500 µL of ice-cold methanol to each well and scrape the cells. Transfer the cell lysate to a microfuge tube.
-
Lipid Extraction: Add the internal standard mix (e.g., deuterated lipid standards) to the lysate. Perform a lipid extraction using the Bligh-Dyer method. Briefly, add chloroform and water to the methanol lysate to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Sample Preparation: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the lipids. Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transitions for HMG and its metabolites.
-
Data Analysis: Quantify the amount of HMG and its metabolites by comparing the peak areas to the internal standards. Normalize the data to the total protein content of the cell lysate, determined from a parallel well using a BCA assay.
Protocol 2: Quantification of Fluorescent HMG Analog Uptake by Flow Cytometry
-
Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Fluorescent HMG Analog Treatment: Prepare a stock solution of the fluorescent HMG analog in DMSO. Dilute the stock in serum-free media to the desired final concentration. Aspirate the growth media and add the media containing the fluorescent analog. Incubate for the desired time at 37°C. Include a control incubated at 4°C to assess membrane binding versus active uptake.
-
Cell Harvesting: After incubation, aspirate the media and wash the cells twice with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase).
-
Staining (Optional): Resuspend the cells in PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore. Record the fluorescence intensity for at least 10,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population. Determine the mean fluorescence intensity (MFI) for each sample. Subtract the MFI of the 4°C control to correct for non-specific membrane binding.
Visualizations
Caption: Workflow for HMG uptake quantification using mass spectrometry.
Caption: Workflow for HMG uptake using a fluorescent analog.
Caption: Simplified metabolic fate of HMG after cellular uptake.
References
minimizing off-target effects of 1-O-Hexadecyl-2-O-methylglycerol in experiments
Welcome to the technical support center for 1-O-Hexadecyl-2-O-methylglycerol (HMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (HMG)?
A1: this compound (HMG) is a synthetic diacylglycerol (DAG) analog designed to act as a competitive inhibitor of Protein Kinase C (PKC).[1][2] By mimicking endogenous DAG, HMG binds to the C1 domain of PKC, thereby preventing the activation of this key signaling protein.
Q2: What are the known off-target effects of HMG?
A2: A significant off-target effect of HMG is the inhibition of Diacylglycerol Kinase (DGK).[3] It is crucial to note that HMG is a more potent inhibitor of DGK than its intended target, PKC. This can lead to the misinterpretation of experimental results if not properly controlled for.
Q3: How can the off-target inhibition of DGK by HMG confound experimental results?
A3: Both PKC and DGK are critical enzymes in diacylglycerol signaling, but they have opposing functions. PKC is activated by DAG, while DGK phosphorylates DAG to phosphatidic acid (PA), thus terminating the DAG signal. By inhibiting both, HMG can produce complex cellular phenotypes that are not solely attributable to PKC inhibition. For instance, DGK inhibition can lead to the activation of downstream pathways regulated by PA, such as the mTOR and Raf signaling cascades.[4][5][6]
Q4: What are the recommended working concentrations for HMG in cell-based assays?
A4: The optimal concentration of HMG should be determined empirically for each cell line and experimental context. However, based on the available IC50 data, concentrations should be carefully chosen to maximize the intended PKC inhibition while minimizing the off-target inhibition of DGK. Given that the IC50 for DGK is significantly lower than for PKC, it is likely that at concentrations effective for PKC inhibition, DGK will also be substantially inhibited.
Q5: What is a suitable negative control for experiments with HMG?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or paradoxical cellular phenotype | The observed effect may be due to the off-target inhibition of Diacylglycerol Kinase (DGK) rather than, or in addition to, Protein Kinase C (PKC) inhibition. | 1. Perform a rescue experiment: If the phenotype is due to PKC inhibition, it should be rescued by activating a downstream effector of PKC. 2. Use a structurally unrelated PKC inhibitor: Compare the phenotype induced by HMG with that of a different class of PKC inhibitor. If the phenotypes differ, it suggests an off-target effect of HMG. 3. Directly measure PKC and DGK activity: Utilize in vitro kinase assays to determine the effect of HMG on the activity of both enzymes in your specific experimental system. |
| High background or non-specific effects | 1. The solvent (e.g., ethanol, DMSO) used to dissolve HMG may be causing cellular stress or toxicity. 2. HMG may be precipitating out of the culture medium. | 1. Include a vehicle control: Always treat cells with the same concentration of the solvent used to dissolve HMG. 2. Ensure complete solubilization: Prepare a fresh stock solution of HMG and ensure it is fully dissolved before diluting it in the culture medium. Visually inspect for any precipitation. |
| Inconsistent results between experiments | 1. Variability in cell density or passage number. 2. Degradation of HMG in stock solutions. | 1. Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure a uniform seeding density for all experiments. 2. Prepare fresh HMG dilutions: For each experiment, prepare fresh dilutions of HMG from a properly stored, aliquoted stock solution to avoid degradation. |
Data Presentation
Inhibitory Potency of this compound (HMG)
| Target | IC50 | Primary Function | Reference |
| Protein Kinase C (PKC) | ~80 µM | Intended Target | [3] |
| Diacylglycerol Kinase (DGK) | ~15 µM | Off-Target | [3] |
Experimental Protocols
Protocol 1: Preparation of HMG Stock Solution
-
Weighing: Accurately weigh the desired amount of HMG powder in a sterile microcentrifuge tube.
-
Solubilization: Add an appropriate volume of 100% ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the HMG is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Sterilization: If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with your chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Differentiating PKC vs. DGK Inhibition in Cell Lysates
This protocol provides a general framework. Specific antibody and substrate concentrations, as well as incubation times, should be optimized for your experimental system.
-
Cell Lysis:
-
Treat cells with HMG or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (Optional, for specific isoform analysis):
-
Incubate the cell lysate with an antibody specific for a PKC or DGK isoform overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
For PKC Activity: Resuspend the immunoprecipitated beads (or use a portion of the whole-cell lysate) in a PKC kinase assay buffer containing a PKC substrate (e.g., myelin basic protein or a specific peptide substrate) and [γ-³²P]ATP. Incubate at 30°C for the optimized time.
-
For DGK Activity: Resuspend the immunoprecipitated beads (or use a portion of the whole-cell lysate) in a DGK kinase assay buffer containing a DGK substrate (e.g., 1,2-dioleoyl-sn-glycerol) and [γ-³²P]ATP. Incubate at 30°C for the optimized time.
-
-
Detection:
-
For PKC Activity: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen or autoradiography film to detect the phosphorylated substrate.
-
For DGK Activity: Stop the reaction and extract the lipids. Separate the lipids by thin-layer chromatography (TLC) and visualize the radiolabeled phosphatidic acid by autoradiography.
-
-
Analysis: Quantify the amount of phosphorylated product in the HMG-treated samples relative to the vehicle control to determine the extent of inhibition for each kinase.
Visualizations
Caption: General experimental workflow for investigating the effects of HMG.
Caption: Signaling pathways affected by HMG, highlighting the off-target effect.
References
- 1. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimal incubation time for 1-O-Hexadecyl-2-O-methylglycerol in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using 1-O-Hexadecyl-2-O-methylglycerol (HMG) in cell-based assays. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based assays?
The optimal incubation time for HMG is highly dependent on the specific cell line, the concentration of HMG used, and the biological endpoint being measured. There is no single universal optimal time. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup. Based on available literature for similar ether lipids, a common starting point involves a pre-incubation period in a complete medium, followed by treatment in a serum-free medium.[1]
Q2: How should I prepare a stock solution of this compound?
Due to its lipophilic nature, HMG should be dissolved in an organic solvent to prepare a stock solution before diluting it into your cell culture medium. Ethanol or DMSO are commonly used solvents.[2] A typical stock solution concentration is 20 mM in ethanol.[1] It is critical to ensure the final solvent concentration in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[2]
Q3: What is a suitable negative control for HMG in cell culture experiments?
A suitable negative control is a structurally similar lipid that lacks the specific biological activity of interest. For ether lipids like HMG, dl-α-palmitin can be used as a negative control as it is structurally similar but lacks the ether bond.[1]
Q4: At what concentration should I use HMG in my experiments?
The optimal concentration of HMG will vary between cell lines and assays. A commonly used concentration for treating cells in culture is 20 µM.[1] However, it is highly recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT, Trypan Blue exclusion).[1]
Q5: How can I verify that HMG is being incorporated into cellular lipids?
To confirm that HMG is being taken up and metabolized by the cells, you can perform lipid extraction followed by analysis using techniques like mass spectrometry. A modified Folch lipid extraction procedure can be used to isolate lipids from cell pellets for subsequent analysis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Observed Cytotoxicity or Reduced Cell Proliferation | HMG can affect cell growth and viability at certain concentrations.[1] | Perform a dose-response experiment using a cell viability assay (e.g., MTT, LDH) to identify a non-toxic working concentration.[1][2] |
| Inconsistent or Irreproducible Results | - Inconsistent cell seeding density.- Variation in incubation times.- Degradation of HMG stock solution. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Strictly adhere to defined pre-incubation and treatment times.- Prepare fresh dilutions of HMG from the stock solution for each experiment.[1] |
| Difficulty in Detecting Changes in Downstream Signaling Pathways | - Inappropriate time points for analysis.- Insufficient concentration of HMG.- Low sensitivity of the detection method. | - Conduct a time-course experiment to identify the optimal time point for observing changes in the signaling pathway of interest.- Ensure the HMG concentration is sufficient to induce a measurable effect, based on dose-response studies.- Use highly sensitive detection methods, such as Western blotting or mass spectrometry.[1] |
| Interference with Cell Viability Assays | HMG may alter cellular metabolism, which can interfere with metabolic-based assays like the MTT assay.[1] | Consider using a cell viability assay that is not dependent on metabolic activity, such as Trypan Blue exclusion or an LDH cytotoxicity assay that measures the release of lactate dehydrogenase.[1] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for HMG and related compounds based on available data. Note that these are starting points and should be optimized for your specific experimental conditions.
| Parameter | Value | Source |
| Stock Solution Solvent | Ethanol or DMSO | [1][2] |
| Typical Stock Solution Concentration | 20 mM | [1] |
| Typical Working Concentration | 20 µM | [1] |
| Pre-incubation Time | 24 hours | [1] |
| Treatment Time | 17-19 hours (in serum-free medium) | [1] |
| Negative Control | dl-α-palmitin | [1] |
| IC50 for Cytosolic DGK Inhibition (AMG) | ~15 µM | [3] |
*AMG (1-O-Hexadecyl-2-O-methyl-sn-glycerol) is a metabolite of ET-16-OCH3-GPC.
Experimental Protocols
Protocol 1: General Cell Treatment with HMG
This protocol provides a general procedure for treating cultured cells with HMG.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
HMG stock solution (e.g., 20 mM in ethanol)
-
Vehicle control (e.g., ethanol)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Media: Prepare the treatment medium by diluting the HMG stock solution in the desired cell culture medium to the final working concentration. Prepare a vehicle control medium with the same final concentration of the solvent.
-
Pre-incubation (Optional but Recommended): Aspirate the old medium and add complete medium containing HMG or vehicle control. Incubate for 24 hours.[1]
-
Treatment: After the pre-incubation, wash the cells with serum-free medium. Then, add serum-free medium containing HMG or vehicle control and incubate for the desired treatment period (e.g., 17-19 hours).[1]
-
Harvesting: Following the treatment period, cells can be harvested for downstream analysis (e.g., protein extraction for Western blotting, lipid extraction, or cell viability assays).[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess cell viability after HMG treatment using the MTT assay.
Materials:
-
Cells treated with HMG as described in Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[2]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially affected by HMG and a general experimental workflow.
Caption: General experimental workflow for cell-based assays using HMG.
Caption: Potential mechanism of HMG action via inhibition of PKC and DGK.
References
dealing with poor solubility of 1-O-Hexadecyl-2-O-methylglycerol in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Hexadecyl-2-O-methylglycerol, focusing on challenges related to its poor solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in PBS?
This compound (also known as hexadecyl methyl glycerol) is a synthetic diacylglycerol (DAG) analog.[1] Its structure includes a long hexadecyl alkyl chain, which is highly hydrophobic, and a glycerol backbone with a methyl ether group. This pronounced hydrophobicity is the primary reason for its very low solubility in aqueous solutions like PBS, which is reported to be less than 50 µg/mL.[1]
Q2: What are the known biological activities of this compound?
This compound is known to be an inhibitor of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1][2] By inhibiting these enzymes, it can interfere with important cellular signaling pathways.
Q3: Can I dissolve this compound directly in PBS?
Direct dissolution in PBS is generally not feasible due to its low solubility.[1] Attempting to do so will likely result in a cloudy suspension or visible precipitate. To achieve a homogenous solution for experimental use, various solubilization techniques are required.
Troubleshooting Guides: Dealing with Poor Solubility
Researchers often encounter precipitation or a cloudy suspension when trying to prepare PBS solutions of this compound. The following guides provide step-by-step protocols and troubleshooting tips to overcome these issues.
Method 1: Co-Solvent Method (DMSO or Ethanol)
This is a common and effective method for preparing stock solutions that can be further diluted in PBS for your experiments.
Experimental Protocol:
-
Stock Solution Preparation:
-
Dilution in PBS:
-
While vortexing the PBS, slowly add the stock solution dropwise to the desired final concentration.
-
It is crucial to maintain a low final concentration of the organic solvent (typically ≤1% v/v) to avoid solvent-induced artifacts in biological assays.[3]
-
Troubleshooting:
-
Precipitation upon dilution:
-
Reduce the final concentration: The compound may be precipitating because its final concentration exceeds its solubility limit in the PBS/co-solvent mixture.
-
Increase the co-solvent concentration slightly: Be mindful of the tolerance of your experimental system to the co-solvent.
-
Use a pre-warmed PBS solution: Adding the stock solution to warm PBS can sometimes help maintain solubility.
-
Method 2: Surfactant-Assisted Solubilization (Tween 80)
Non-ionic surfactants like Tween 80 can be used to create stable dispersions of lipophilic compounds in aqueous solutions.
Experimental Protocol:
-
Prepare a stock solution of Tween 80 in PBS: A 10% (w/v) stock solution is a common starting point.
-
Dissolve the lipid: Dissolve this compound in a small amount of ethanol.
-
Create the dispersion:
-
Add the ethanolic lipid solution to the Tween 80/PBS solution while vortexing.
-
The final concentration of Tween 80 should be optimized for your specific application, often in the range of 0.01% to 0.5% (w/v).
-
Sonication of the final mixture can help to create a more uniform and stable dispersion.[5]
-
Troubleshooting:
-
Cloudy or unstable suspension:
-
Increase the Tween 80 concentration: This may be necessary to effectively encapsulate the lipid.
-
Optimize the sonication time and power: Over-sonication can lead to degradation, while under-sonication may not create a fine enough dispersion.
-
Method 3: Thin-Film Hydration for Liposome Formation
For many cell-based assays, incorporating the lipid into a liposomal formulation is the most effective delivery method.
Experimental Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and other desired lipids (e.g., phospholipids, cholesterol) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Size Reduction (Optional but Recommended):
Troubleshooting:
-
Lipid film does not hydrate properly:
-
Low encapsulation efficiency:
-
Optimize the lipid composition and drug-to-lipid ratio.
-
-
Liposome aggregation:
-
Check the pH and ionic strength of the buffer.
-
Ensure the extrusion process is performed correctly to achieve a uniform size distribution.[3]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | < 50 µg/mL |
| Ethanol | > 25 mg/mL |
| DMSO | > 10 mg/mL |
| DMF | > 8.3 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: IC50 Value for DGK Inhibition
| Compound | Target Enzyme | IC50 Value | Cell Line |
| 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) | Diacylglycerol Kinase (DGK) | ~15 µM | WEHI-3B |
Data sourced from Salari et al., 1993.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.
Caption: Inhibition of the Diacylglycerol Kinase (DGK) signaling pathway.
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. abc-arrays.com [abc-arrays.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 1-O-Hexadecyl-2-O-methylglycerol and Other Alkylglycerols for Researchers and Drug Development Professionals
An in-depth guide to the biological effects, mechanisms of action, and experimental evaluation of key alkylglycerols, with a focus on 1-O-Hexadecyl-2-O-methylglycerol.
This guide provides a comprehensive comparison of this compound with other naturally occurring and synthetic alkylglycerols. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of their performance supported by experimental data. This document delves into their differential effects on key biological processes, including enzyme inhibition, anti-tumor activity, and angiogenesis, and provides detailed methodologies for the key experiments cited.
At a Glance: Key Alkylglycerols and Their Primary Activities
| Alkylglycerol Derivative | Primary Biological Activity | Key Findings |
| 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) | Inhibition of Diacylglycerol Kinase (DGK) | IC50 of ~15 µM for cytosolic DGK inhibition. [1] |
| 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) | Anti-tumor, Anti-angiogenic, Antioxidant | Weaker anti-tumor and anti-metastatic activity compared to unsaturated alkylglycerols.[2] Reduces UVB-induced cell death and production of reactive oxygen species (ROS).[3] |
| 1-O-(Z)-9'-Octadecenyl-sn-glycerol (Selachyl Alcohol) | Potent Anti-tumor and Anti-angiogenic | Strong activity in reducing lung metastasis. |
| 1-O-Octadecyl-sn-glycerol (Batyl Alcohol) | Varied Effects | May increase tumor growth and metastasis in some models. |
| 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Inhibition of Diacylglycerol Kinase (DGK) | IC50 of ~8.5 µM for cytosolic DGK inhibition.[1] |
Deep Dive: Comparative Efficacy
Inhibition of Diacylglycerol Kinase (DGK)
One of the most distinct activities of 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) is its ability to inhibit diacylglycerol kinase (DGK). DGK is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating the levels of these two important second messengers.
Experimental Data:
In a study using WEHI-3B cells, the inhibitory effects of AMG and its precursor, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), on cytosolic DGK were quantified. The results showed that:
-
1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) inhibited cytosolic DGK with an IC50 value of approximately 15 µM .[1]
-
1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) , the parent compound, exhibited a more potent inhibition with an IC50 of about 8.5 µM .[1]
This specific inhibitory action on DGK distinguishes this compound from many other naturally occurring alkylglycerols, which are more commonly studied for their broader effects on cancer cell proliferation and immune modulation.
Anti-Tumor and Anti-Metastatic Activity
Comparative studies on various alkylglycerols have revealed significant differences in their efficacy against tumor growth and metastasis, with the degree of saturation in the alkyl chain playing a crucial role.
Experimental Data:
In a study utilizing a Lewis lung carcinoma model in mice, the oral administration of different alkylglycerols yielded the following results:
| Alkylglycerol | Effect on Tumor Growth | Effect on Lung Metastasis |
| 1-O-Hexadecyl-sn-glycerol (16:0) | Weaker activity | Weaker activity |
| 1-O-(Z)-9'-Hexadecenyl-sn-glycerol (16:1) | Strong activity | Strong reduction in number |
| 1-O-(Z)-9'-Octadecenyl-sn-glycerol (18:1) | Strong activity | Strong reduction in number |
| 1-O-Octadecyl-sn-glycerol (18:0) | Trended to increase | Trended to increase |
| 1-O-Dodecyl-sn-glycerol (12:0) | Weaker activity | Weaker activity |
These findings highlight that unsaturated alkylglycerols, such as the 16:1 and 18:1 species, are significantly more potent in inhibiting tumor growth and metastasis compared to their saturated counterparts like 1-O-Hexadecyl-sn-glycerol (chimyl alcohol).[2] While direct data on the anti-tumor effects of this compound in this model is not available, the established structure-activity relationship suggests that its efficacy would likely be comparable to other saturated alkylglycerols.
Anti-Angiogenic Effects
The inhibition of new blood vessel formation, or angiogenesis, is a key mechanism through which alkylglycerols can exert their anti-tumor effects.
Experimental Data:
Studies have shown that a 5-day oral treatment with a mix of natural alkylglycerols can decrease the density of the von Willebrand factor, an endothelial cell marker, in grafted tumors by 26% compared to a control group. This suggests a significant anti-angiogenic effect. Further in vitro studies on human umbilical vein endothelial cells (HUVEC) have demonstrated that unsaturated alkylglycerols (18:1 and 16:1) have the strongest inhibitory effect on endothelial cell proliferation, a key step in angiogenesis.
Signaling Pathways and Mechanisms of Action
The biological effects of alkylglycerols are mediated through their influence on various cellular signaling pathways.
Diacylglycerol Kinase (DGK) Signaling Pathway
This compound's primary known mechanism is the inhibition of DGK. This leads to an accumulation of DAG, which can have downstream effects on protein kinase C (PKC) activation and other signaling cascades.
Caption: Inhibition of DGK by this compound.
General Alkylglycerol Metabolism and Signaling
Alkylglycerols can be incorporated into cell membranes and influence signaling pathways through various mechanisms, including the modulation of PKC activity and the production of platelet-activating factor (PAF).
Caption: General metabolic pathways of alkylglycerols.
Experimental Protocols
Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds on DGK.
Materials:
-
WEHI-3B cell lysate (source of cytosolic DGK)
-
1,2-dioleoyl-sn-glycerol (DG) substrate
-
[γ-³²P]ATP
-
1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) or other test compounds
-
Kinase assay buffer
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from WEHI-3B cells.
-
Reaction Mixture: In a microcentrifuge tube, combine the cytosolic extract, kinase assay buffer, and varying concentrations of the test compound (e.g., AMG).
-
Substrate Addition: Add the DG substrate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Separate the radiolabeled phosphatidic acid ([³²P]PA) from unreacted [γ-³²P]ATP using TLC.
-
Quantification: Quantify the amount of [³²P]PA formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring radioactivity with a scintillation counter.
-
IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the DGK activity (IC50).[1]
In Vivo Anti-Tumor Efficacy in a Lewis Lung Carcinoma (LLC) Model
This protocol describes a common in vivo model to assess the anti-tumor effects of alkylglycerols.
Materials:
-
C57BL/6 mice
-
Lewis lung carcinoma (LLC) cells
-
Alkylglycerol compounds for oral administration
-
Olive oil (as a vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture LLC cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of LLC cells (e.g., 2 x 10⁶ cells) into the flank of C57BL/6 mice.[4]
-
Treatment: Once tumors are palpable or reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4] Administer the alkylglycerol compounds or vehicle control (olive oil) orally on a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).[4]
-
Metastasis Assessment: At the end of the study, euthanize the mice and excise the lungs. Count the number of visible surface lung metastases.
-
Data Analysis: Compare the tumor growth rates and the number of lung metastases between the treatment and control groups to evaluate the efficacy of the alkylglycerols.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay is used to evaluate the anti-angiogenic potential of alkylglycerols by observing their effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Endothelial cell growth medium
-
Test alkylglycerol compounds
-
Microscope for visualization and imaging
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.[5]
-
Cell Seeding: Seed HUVECs onto the solidified matrix in the presence of endothelial cell growth medium containing various concentrations of the test alkylglycerol or a vehicle control.[5]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for tube formation (typically 6-18 hours).[6]
-
Visualization and Quantification: Observe and photograph the formation of capillary-like tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.[6]
-
Analysis: Compare the quantitative parameters of tube formation in the presence of the test compounds to the control to determine their anti-angiogenic activity.
Conclusion
The landscape of alkylglycerol research reveals a fascinating diversity of biological activities, with subtle structural modifications leading to significant differences in their effects. While many naturally occurring alkylglycerols, particularly the unsaturated variants, show promise as anti-tumor and anti-angiogenic agents, This compound distinguishes itself through its specific and potent inhibition of diacylglycerol kinase. This targeted mechanism of action presents a unique avenue for therapeutic intervention, particularly in diseases where DGK activity is dysregulated.
For researchers and drug development professionals, the choice of alkylglycerol will depend on the desired therapeutic outcome. For broad-spectrum anti-cancer effects, unsaturated alkylglycerols like selachyl alcohol may be more appropriate. However, for targeted modulation of the DAG/PA signaling axis, this compound and its derivatives offer a more precise tool. The experimental protocols provided in this guide offer a starting point for the further evaluation and comparison of these promising lipid molecules.
References
- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the PKC Isoform Selectivity of 1-O-Hexadecyl-2-O-methylglycerol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-O-Hexadecyl-2-O-methylglycerol (HMG) with other key Protein Kinase C (PKC) modulators. Due to the limited direct quantitative data on HMG's effect on specific PKC isoforms, this document focuses on its known inhibitory action and provides a framework for its validation through detailed experimental protocols and comparative analysis with well-characterized PKC inhibitors.
Introduction to this compound (HMG) and its Potential Role as a PKC Modulator
This compound (HMG) is a synthetic ether lipid. Structurally similar to diacylglycerol (DAG), a natural activator of most PKC isoforms, HMG is anticipated to interact with the C1 domain of these kinases. Preliminary evidence suggests that HMG acts as a Protein Kinase C (PKC) inhibitor. Specifically, it has been observed to inhibit PKC activity in human neutrophils, which prevents the respiratory burst induced by phorbol esters and fMLP.[1] This inhibitory action, coupled with its structural resemblance to DAG, positions HMG as a potential candidate for targeted modulation of PKC signaling pathways.
The ether linkage at the sn-1 position of the glycerol backbone in HMG, in contrast to the ester linkage found in DAG, is a key structural feature. Studies on other alkyl analogs of diacylglycerol have indicated that this ether bond can lead to a loss of PKC activating capacity. This suggests that HMG likely functions as a DAG antagonist, competing for the C1 domain binding site on PKC isoforms.
However, a significant knowledge gap exists regarding the specific effects of HMG on individual PKC isoforms. To facilitate further investigation and validation, this guide provides a comparative analysis with established PKC inhibitors and detailed protocols for assessing its isoform-specific activity.
Comparative Analysis of HMG with Alternative PKC Inhibitors
To contextualize the potential efficacy and selectivity of HMG, it is essential to compare it with well-characterized PKC inhibitors. The following table summarizes the inhibitory activity (IC50 values) of several standard PKC inhibitors against a panel of PKC isoforms. While quantitative data for HMG is not yet available, this comparison provides a benchmark for future experimental validation.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ |
| This compound (HMG) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Enzastaurin | 39 nM | 6 nM | 83 nM | >10,000 nM | 110 nM | Data not available |
| Ruboxistaurin (LY333531) | 4.7 nM (βI) | 5.9 nM (βII) | Data not available | Data not available | Data not available | Data not available |
| Sotrastaurin (AEB071) | 0.95 nM (Ki) | 0.64 nM (Ki) | Data not available | 1.8–3.2 µM (Ki) | 1.8–3.2 µM (Ki) | Data not available |
| Staurosporine | 2.7 nM | 2.7 nM | 2.7 nM | 2.7 nM | 2.7 nM | Data not available |
Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant. Data is compiled from various sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of HMG and to design appropriate validation experiments, it is crucial to visualize the relevant signaling pathways and experimental workflows.
References
A Comparative Analysis of 1-O-Hexadecyl-2-O-methylglycerol and Phorbol Esters on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of 1-O-Hexadecyl-2-O-methylglycerol (HMG), a synthetic ether lipid, and phorbol esters, a class of naturally derived diterpenes, on the activity of Protein Kinase C (PKC). This document summarizes their distinct mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their study.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activity of PKC isozymes is tightly regulated, and their dysregulation is implicated in various diseases, including cancer. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are well-established as potent activators of conventional and novel PKC isoforms. They function as analogs of the endogenous second messenger diacylglycerol (DAG). In contrast, this compound (HMG) and related ether lipids have been shown to modulate PKC activity, generally acting as inhibitors. This guide will delve into the comparative effects of these two classes of compounds on PKC.
Mechanism of Action
Phorbol Esters: Potent Agonists of PKC
Phorbol esters are powerful activators of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. They mimic the function of diacylglycerol (DAG), an endogenous second messenger, by binding to the C1 domain of PKC. This binding event recruits PKC to the cell membrane, leading to a conformational change that relieves autoinhibition and activates the kinase. The high affinity and slow metabolism of phorbol esters result in sustained and potent activation of PKC-dependent signaling pathways.
This compound (HMG): A Modulator of PKC Signaling
This compound, a synthetic diacylglycerol analog, is characterized as an inhibitor of Protein Kinase C activity. It is thought to act as a diacylglycerol antagonist. While direct binding to PKC has been suggested to be inhibitory, a key mechanism of its action appears to be indirect. Its precursor, 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), and HMG itself (also referred to as AMG), have been shown to inhibit diacylglycerol kinase (DGK).[1] DGK is the enzyme responsible for phosphorylating DAG to phosphatidic acid, thereby terminating DAG-mediated signaling. By inhibiting DGK, HMG can lead to an accumulation of DAG, which might initially seem to activate PKC. However, the context of ether lipid action is complex, and they are generally considered to have an overall inhibitory effect on PKC signaling pathways, potentially by competing with activating ligands at the C1 domain or by altering membrane properties.
Quantitative Comparison
Table 1: Binding Affinity and Potency on PKC
| Compound Class | Specific Compound Example | Parameter | Value | PKC Isoform(s) | Reference(s) |
| Phorbol Esters | Phorbol 12,13-dibutyrate ([3H]PDBu) | Kd | 1.6 - 18 nM | α, β1, β2, γ, δ, ε | |
| Phorbol 12-myristate 13-acetate (PMA) | EC50 | 30 - 40 nM | Not specified (cellular effect) | [1] | |
| Various Phorbol Esters | IC50 (competition with [3H]PDBu) | 2 - 70 nM | α, β1, β2, γ, δ, ε | ||
| Ether Lipids | This compound (HMG/AMG) | IC50 (on Diacylglycerol Kinase) | ~15 µM | Not applicable | [1] |
| ET-16-OCH3-GPC (HMG precursor) | IC50 (on Diacylglycerol Kinase) | ~8.5 µM | Not applicable | [1] |
Note: The IC50 values for HMG and its precursor are for their inhibitory effect on diacylglycerol kinase, an upstream regulator of DAG levels, and not a direct measure of PKC inhibition.
Downstream Signaling Pathways
The opposing effects of phorbol esters and HMG on PKC activation lead to distinct downstream cellular responses.
Phorbol Esters: As potent activators of PKC, phorbol esters trigger a cascade of downstream signaling events. This includes the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), and the activation of transcription factors such as NF-κB.[2][3][4]
This compound (HMG): By inhibiting PKC signaling, either directly or indirectly, ether lipids like HMG can antagonize the downstream effects of PKC activation. For instance, the related compound 1-O-octadecyl-2-O-methyl-glycerophosphocholine has been shown to inhibit the MAPK cascade.[5][6][7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for phorbol esters and HMG in relation to PKC.
Caption: Phorbol ester-mediated activation of PKC signaling.
References
- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that interleukin-1 and phorbol esters activate NF-kappa B by different pathways: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of 1-O-Hexadecyl-2-O-methylglycerol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative performance of 1-O-Hexadecyl-2-O-methylglycerol and its analogs with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation and extension of these findings.
Executive Summary
This compound and its analogs, a class of synthetic ether lipids, have demonstrated significant antiproliferative activity against a range of cancer cell lines. These compounds primarily induce apoptosis and cause cell cycle arrest by targeting cellular membranes and key signaling pathways, rather than directly interacting with DNA. This unique mechanism of action offers a potential advantage over conventional chemotherapeutic agents. This guide summarizes the available quantitative data on their efficacy, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activity of this compound analogs and comparator compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits cell viability by 50%. The following tables summarize the in vitro cytotoxicity of these compounds against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Key Alkyl-Lysophospholipids (µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| Edelfosine (ET-18-OCH3) | Jurkat (T-cell leukemia) | 2.5 |
| HL-60 (Promyelocytic leukemia) | 3.0 | |
| MCF-7 (Breast adenocarcinoma) | 8.0 | |
| A549 (Lung carcinoma) | 15.0 | |
| Miltefosine | Leishmania promastigotes | 4-39 |
| Mantle Cell Lymphoma | > Perifosine | |
| Chronic Lymphocytic Leukemia | > Perifosine | |
| Perifosine | Leishmania promastigotes | 2-9 |
| Mantle Cell Lymphoma | < Edelfosine | |
| Chronic Lymphocytic Leukemia | < Edelfosine |
Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparative IC50 Values (µM) of Doxorubicin and Cisplatin in Common Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Treatment Duration |
| Doxorubicin | MCF-7 | 2.5 | 24 hours[1] |
| A549 | > 20 | 24 hours[1] | |
| HL-60 | ~0.1 - 1.0 | 48-72 hours | |
| Cisplatin | MCF-7 | ~5 - 20 | 24-72 hours |
| A549 | ~3 - 15 | 24-72 hours | |
| HL-60 | ~1 - 5 | 48-72 hours |
Note: These values represent a general range from published literature and can vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
Unlike traditional chemotherapeutics that target DNA, this compound analogs exert their effects primarily at the cell membrane. The prototype of this class, Edelfosine (ET-18-OCH3), selectively induces apoptosis in tumor cells while largely sparing normal cells.[2] Its multifaceted mechanism involves:
-
Lipid Raft Interaction: Edelfosine accumulates in lipid rafts, specialized membrane microdomains, leading to the clustering of Fas/CD95 death receptors. This clustering triggers the apoptotic cascade independently of the natural ligand (FasL).[2]
-
Inhibition of Pro-Survival Pathways: These analogs have been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival that is often dysregulated in cancer.[2]
-
Suppression of Mitogenic Pathways: The MAPK/ERK pathway, which is critical for cell proliferation and growth, is also suppressed by these compounds.[2]
Experimental Protocols
To ensure the reproducibility and validation of the antiproliferative effects of these analogs, detailed experimental protocols are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the analog and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the analog at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
This compound analog
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the analog for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the analogs.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities to determine changes in protein expression and phosphorylation status.
-
Conclusion
This compound and its analogs represent a promising class of antiproliferative agents with a distinct mechanism of action that circumvents traditional resistance pathways. The data presented in this guide highlight their potency and provide the necessary experimental framework for further investigation. Future research should focus on a broader range of analogs to establish a more comprehensive structure-activity relationship and to identify lead compounds for preclinical and clinical development.
References
A Comparative Guide: 1-O-Hexadecyl-2-O-methylglycerol Versus Synthetic Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived ether lipid, 1-O-Hexadecyl-2-O-methylglycerol (HMG), and synthetically developed Protein Kinase C (PKC) inhibitors. This document aims to objectively compare their performance based on available experimental data, detailing their mechanisms of action, and providing relevant experimental protocols.
Introduction to PKC Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC activity is implicated in various diseases, most notably cancer and diabetic complications, making PKC isoforms attractive targets for therapeutic intervention.[1]
PKC inhibitors can be broadly categorized based on their mechanism of action. Synthetic inhibitors are often designed to be ATP-competitive, binding to the kinase domain's ATP-binding pocket.[1] In contrast, other modulators, such as certain lipids and their analogs, can interact with the regulatory domains of PKC, affecting its activation and localization. This compound falls into this latter category, exhibiting a more complex modulatory profile compared to classical synthetic inhibitors.
This compound (HMG): A Modulator of PKC Signaling
This compound is a synthetic diacylglycerol (DAG) analog.[2] Its mechanism of action on PKC is not one of direct catalytic inhibition in the way that ATP-competitive inhibitors function. Instead, evidence suggests a more nuanced role in modulating PKC activation.
Mechanism of Action:
The primary proposed mechanism for HMG's effect on PKC is as a diacylglycerol (DAG) antagonist . Conventional and novel PKC isoforms are activated by binding to DAG within the cell membrane via their C1 domain. This binding event, often in conjunction with calcium for conventional PKCs, leads to a conformational change that relieves autoinhibition and activates the kinase. HMG and related alkylglycerols are thought to compete with DAG for binding to the C1 domain.[2] This competitive binding, however, does not induce the conformational change necessary for activation. By occupying the C1 domain, HMG can prevent the translocation of PKC to the membrane and subsequent activation by endogenous DAG or phorbol esters.[2]
However, there is conflicting evidence suggesting an indirect activation potential. One study found that HMG inhibits diacylglycerol kinase (DGK) with an IC50 of approximately 15 µM.[3] DGK is the enzyme responsible for phosphorylating DAG to phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK would lead to an accumulation of cellular DAG, which would be expected to activate conventional and novel PKCs. This suggests that the net effect of HMG on PKC signaling in a cellular context may be complex and dependent on the specific cellular environment and the relative expression and activity of PKC and DGK isoforms.
PKC Isoform Selectivity:
Detailed studies on the isoform selectivity of HMG are limited. However, a study on the related ether lipid 1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine (a precursor to a molecule structurally similar to HMG) revealed complex, concentration-dependent effects on PKCα and PKCε, including both inhibition and activation. This suggests that the effects of HMG and related ether lipids may be isoform and concentration-dependent.
Synthetic PKC Inhibitors: A Diverse Arsenal for Targeted Inhibition
A wide array of synthetic PKC inhibitors has been developed, primarily targeting the ATP-binding site of the kinase domain. These inhibitors offer high potency and, in some cases, significant isoform selectivity.
Mechanisms of Action:
-
ATP-Competitive Inhibition: This is the most common mechanism for synthetic PKC inhibitors. These molecules bind to the highly conserved ATP-binding pocket in the catalytic domain of PKC, preventing the binding of ATP and thus blocking the phosphorylation of substrates.[1] Examples include staurosporine and its analogs, as well as bisindolylmaleimides.[1]
-
Substrate-Competitive Inhibition: A smaller class of inhibitors competes with the protein or peptide substrate for binding to the catalytic domain.
-
Allosteric Inhibition: Some newer inhibitors bind to sites outside of the active site, inducing conformational changes that prevent catalysis.
Examples of Synthetic PKC Inhibitors:
-
Staurosporine and Analogs (e.g., Midostaurin): Staurosporine is a potent but non-selective PKC inhibitor, binding to the ATP-binding site of many kinases.[1] Analogs like midostaurin have been developed to offer improved selectivity.[1]
-
Bisindolylmaleimides (e.g., Enzastaurin, Ruboxistaurin, Gö 6983): This class of compounds includes some of the most widely used and selective PKC inhibitors. They are ATP-competitive and exhibit varying degrees of isoform selectivity. For instance, Enzastaurin is a selective inhibitor of PKCβ.[1]
-
Balanol: Isolated from a fungus, balanol is a potent, ATP-competitive inhibitor of several PKC isoforms.[1]
Quantitative Comparison of HMG and Synthetic PKC Inhibitors
Direct comparative studies providing IC50 values for HMG against various PKC isoforms alongside synthetic inhibitors are scarce in the literature. This is likely due to their fundamentally different mechanisms of action. HMG's effect is modulatory and context-dependent, making a simple IC50 for catalytic inhibition difficult to determine and potentially misleading.
The following table summarizes the available quantitative data and key characteristics.
| Feature | This compound (HMG) | Synthetic PKC Inhibitors (Examples) |
| Primary Mechanism | Diacylglycerol (DAG) Antagonist / Diacylglycerol Kinase (DGK) Inhibitor | ATP-Competitive, Substrate-Competitive, Allosteric |
| Target Site | C1 (DAG-binding) domain of regulatory region / Diacylglycerol Kinase | C3 (ATP-binding) domain of catalytic region |
| Reported IC50 / Potency | DGK Inhibition: ~15 µM[3] | Enzastaurin (PKCβ): 6 nM[1]Ruboxistaurin (PKCβ1): 4.7 nM[1]Balanol (various isoforms): 4-9 nM[1]Staurosporine (PKC): 2.7 nM[1] |
| Isoform Selectivity | Not well-characterized; likely complex and isoform-dependent. | Varies widely from non-selective (Staurosporine) to highly selective (Enzastaurin for PKCβ). |
| Cellular Effects | Modulation of PKC translocation and activation; potential for indirect activation via DGK inhibition. | Direct inhibition of PKC catalytic activity, leading to downstream pathway blockade. |
Experimental Protocols
To assess the effects of HMG and synthetic inhibitors on PKC, different experimental approaches are required that reflect their distinct mechanisms of action.
In Vitro PKC Kinase Activity Assay (for Synthetic Inhibitors)
This assay directly measures the catalytic activity of purified PKC and is suitable for determining the IC50 of ATP-competitive inhibitors.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant PKC isoform
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
-
Inhibitor stock solutions (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC substrate peptide, and the desired concentration of the synthetic inhibitor.
-
Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity remaining on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
PKC Translocation Assay (for HMG)
This cell-based assay is suitable for evaluating the effect of HMG on the activation-dependent translocation of PKC from the cytosol to the plasma membrane.
Principle: PKC isoforms tagged with a fluorescent protein (e.g., GFP) are expressed in cells. The change in localization of the fluorescent signal from diffuse cytosolic to punctate membrane-associated upon stimulation is monitored by fluorescence microscopy. The ability of HMG to prevent this translocation is quantified.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Cell culture medium and reagents
-
Transfection reagent
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, or a cell-surface receptor agonist)
-
HMG stock solution (in a suitable solvent like ethanol or DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Transfect the cells with the fluorescently tagged PKC expression vector.
-
Allow the cells to express the protein for 24-48 hours.
-
Pre-incubate the cells with various concentrations of HMG for a defined period (e.g., 30-60 minutes).
-
Acquire baseline fluorescence images of the cells.
-
Stimulate the cells with a PKC activator (e.g., PMA).
-
Acquire a time-lapse series of fluorescence images to monitor the translocation of the PKC-GFP fusion protein.
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol in the presence and absence of HMG.
-
Determine the concentration of HMG required to inhibit translocation.
Diacylglycerol Kinase (DGK) Activity Assay (for HMG)
This assay measures the ability of HMG to inhibit the activity of DGK.
Principle: The assay measures the conversion of diacylglycerol to phosphatidic acid using [γ-³²P]ATP. The radiolabeled phosphatidic acid is then separated from the other lipids by thin-layer chromatography (TLC) and quantified.
Materials:
-
Cell lysate or purified DGK
-
Diacylglycerol substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA)
-
HMG stock solution
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the assay buffer, diacylglycerol substrate, and various concentrations of HMG.
-
Add the cell lysate or purified DGK to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and extract the lipids using chloroform/methanol/HCl.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled phosphatidic acid spot using a phosphorimager or autoradiography.
-
Calculate the percentage of inhibition for each HMG concentration and determine the IC50 value.
Visualizing the Mechanisms of Action
To further clarify the distinct mechanisms of HMG and synthetic PKC inhibitors, the following diagrams illustrate their points of intervention in the PKC signaling pathway.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying 1-O-Hexadecyl-2-O-methylglycerol Effects
For Immediate Publication
This guide provides a comparative framework for designing and interpreting experiments involving 1-O-Hexadecyl-2-O-methylglycerol (HMG), a synthetic ether lipid with significant biological activities. To ensure robust and reliable data, appropriate control experiments are paramount. This document outlines key control compounds, detailed experimental protocols, and visual aids to facilitate the study of HMG's effects on cellular signaling pathways.
Introduction to this compound (HMG)
1-O-Hexadecyl-2-O-methyl-sn-glycerol (HMG) is a synthetic diacylglycerol analog that has garnered interest in cell biology and pharmacology.[1] It is known to inhibit the activity of protein kinase C (PKC) in human neutrophils, which prevents the respiratory burst induced by phorbol esters and fMLP.[1] Furthermore, HMG and its precursor, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, have been shown to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid.[2] Given its influence on these critical signaling enzymes, HMG is a valuable tool for investigating lipid-mediated cellular processes.
Comparative Analysis of HMG and Control Compounds
To elucidate the specific effects of HMG, it is essential to compare its activity with that of structurally related but functionally distinct molecules. The following table summarizes key compounds for use as positive, negative, and comparative controls in HMG research.
| Compound | Structure | Role in HMG Experiments | Key Biological Effects |
| This compound (HMG) | Ether lipid with a hexadecyl chain at sn-1 and a methyl group at sn-2. | Test Compound | Inhibits Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1][2] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Diterpene ester. | Positive Control (PKC Activation) | Potent activator of conventional and novel PKC isoforms.[3] |
| 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) | Ether lipid with a hexadecyl chain at sn-1 and a hydroxyl group at sn-2. | Comparative Control | Reduces UVB-induced cell death and reactive oxygen species (ROS) production.[4][5] |
| 1-O-Oleoyl-2-acetyl-rac-glycerol | Acylglycerol with an oleoyl chain at sn-1 and an acetyl group at sn-2. | Potential Negative Control | Did not induce cell differentiation or inhibit growth in HL-60 cells, unlike a similar ether lipid.[6] |
| Gö6983 | Indolocarbazole derivative. | Positive Control (PKC Inhibition) | A general and potent inhibitor of PKC isoforms.[7] |
| R59022 | Pyrimidinone derivative. | Positive Control (DGK Inhibition) | A specific inhibitor of diacylglycerol kinase.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for assays relevant to studying the effects of HMG.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Culture medium
-
This compound (HMG) and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of HMG and control compounds. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate for an additional 4 hours at 37°C in the incubator.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the phosphotransferase activity of PKC.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC substrate peptide
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
HMG and control compounds
-
[γ-³²P]ATP
-
Assay buffer
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, inhibitor cocktail (if needed), and lipid activator in a microcentrifuge tube.[10]
-
Add the PKC enzyme preparation (25-100ng purified enzyme or 10-200µg protein from immunoprecipitate).[10]
-
Add HMG or control compounds at the desired concentrations.
-
Initiate the reaction by adding the [γ-³²P]ATP mixture.[10]
-
Incubate the reaction for 10 minutes at 30°C.[10]
-
Stop the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper.[10]
-
Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.[10]
Diacylglycerol Kinase (DGK) Activity Assay
This fluorometric assay quantitatively measures DGK activity.
Materials:
-
Cell lysate or purified DGK
-
DAG Substrate
-
Kinase Buffer
-
ATP
-
Lipase Solution
-
Enzyme Mixture
-
Fluorometric Probe
-
96-well plate suitable for fluorescence measurement
-
Recombinant DGK (as a positive control)
-
HMG and control compounds
Procedure:
-
In a 96-well plate, add 20 µL of DAG Substrate to each well.
-
Add 10 µL of Kinase Buffer.
-
Add 10 µL of the DGK-containing sample, a blank, or the Recombinant DGK positive control. Add HMG or control compounds to the appropriate wells.
-
Incubate at 37°C for 30 minutes.[11]
-
Transfer 20 µL of the mixture to a new 96-well plate suitable for fluorescence.
-
Add 40 µL of Lipase Solution to each well.[11]
-
Incubate at 37°C for 30 minutes.[11]
-
Prepare a Detection Enzyme Mixture containing the Enzyme Mixture and the Fluorometric Probe.
-
Add 50 µL of the Detection Enzyme Mixture to each well.
-
Incubate at room temperature for 10 minutes, protected from light.[11]
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.[12]
Visualizing Signaling Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by HMG and a general workflow for its investigation.
By employing the appropriate controls and standardized protocols outlined in this guide, researchers can more accurately define the cellular mechanisms of action of this compound and contribute to a deeper understanding of ether lipid biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. arigobio.com [arigobio.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic ether lipid, 1-O-Hexadecyl-2-O-methylglycerol, and related naturally occurring and synthetic ether lipids. Ether lipids are a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone, which confers unique biochemical properties and biological activities, including potent anticancer effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.
Data Presentation: Comparative Cytotoxicity of Ether Lipids
The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol | MCF-7 | Breast Cancer | More effective than Edelfosine | [1] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol | MCF-7/adriamycin | Adriamycin-resistant Breast Cancer | More effective than Edelfosine | [1] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol | Lewis Lung | Lung Cancer | More effective than Edelfosine | [1] |
| 1-O-Hexadecyl-2-O-methyl-3-S-(α-D-1'-thioglucopyranosyl)-sn-glycerol | MCF-7 | Breast Cancer | Dose-dependent inhibition | |
| 1-O-Hexadecyl-2-O-methyl-3-S-(β-D-1'-thioglucopyranosyl)-sn-glycerol | MCF-7 | Breast Cancer | Dose-dependent inhibition | |
| 1-O-Hexadecyl-2-O-methyl-3-S-(α-D-1'-thioglucopyranosyl)-sn-glycerol | A549 | Lung Cancer | Dose-dependent inhibition | |
| 1-O-Hexadecyl-2-O-methyl-3-S-(β-D-1'-thioglucopyranosyl)-sn-glycerol | A549 | Lung Cancer | Dose-dependent inhibition |
Table 2: Comparative Cytotoxicity of Natural and Simpler Synthetic Ether Lipids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Batyl Alcohol (1-O-octadecyl-sn-glycerol) | 3LL | Lewis Lung Carcinoma | Weaker anti-metastatic effect than unsaturated analogs | [2] |
| Chimyl Alcohol (1-O-hexadecyl-sn-glycerol) | THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231 | Various | Weak cytotoxic activity | [3] |
| Edelfosine (ET-18-OCH3) | MCF-7 | Breast Cancer | ~2 µM (bulk concentration for membrane insertion) | [4] |
| Shark Liver Oil (20% alkylglycerols) | DU-145, PC-3, PCa-2B | Prostate Cancer | Dramatic reduction in colony number at 0.1-0.5 mg/ml | [5] |
| Shark Liver Oil (20% alkylglycerols) | OVP-10 | Ovarian Carcinoma | Increased apoptosis | [5] |
| Shark Liver Oil (20% alkylglycerols) | MCF-7 | Breast Cancer | Predominantly necrotic cell death | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Ether lipid stock solutions (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][7][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the ether lipid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[6]
-
Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Annexin V Staining
This method identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Harvesting: After treatment with the ether lipids for the desired time, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol details the detection of key proteins in the PI3K/Akt signaling pathway to assess its activation status following ether lipid treatment.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the anticancer activity of ether lipids.
Caption: Inhibition of the MAPK/ERK signaling pathway by ether lipids.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by ether lipids.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of ether lipids using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. real-research.com [real-research.com]
- 8. protocols.io [protocols.io]
Safety Operating Guide
Personal protective equipment for handling 1-O-Hexadecyl-2-O-methylglycerol
Essential Safety and Handling Guide for 1-O-Hexadecyl-2-O-methylglycerol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must comply with EN166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after.[1] |
| Body Protection | Laboratory Coat or Impervious Clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Dust Mask or Respirator | Use in a well-ventilated area.[2] If dust formation is unavoidable, a NIOSH-approved respirator should be used.[1][2] |
Standard Operating Procedure for Handling and Disposal
This section outlines the step-by-step procedures for the safe handling, storage, and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure adequate ventilation in the work area.[1]
-
Inspect all PPE for integrity before use.
-
Have an emergency eye wash station and safety shower readily accessible.
-
-
Handling the Compound :
-
Storage :
Disposal Plan
-
Waste Collection :
-
Disposal Method :
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[1]
-
Emergency Procedures
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
-
Accidental Release : Use personal protective equipment.[1] For minor spills, sweep up and shovel the material into a suitable container for disposal.[1] Avoid generating dust.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
